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Core Science & Biosynthesis

Foundational

Technical Whitepaper: In Vitro Mechanism of Action of 3-(3-Methoxyphenyl)-3-methylpyrrolidine

Executive Summary & Pharmacophore Rationale 3-(3-Methoxyphenyl)-3-methylpyrrolidine (CAS: 28707-86-0)[1] is a highly specialized synthetic building block and neuropharmacological probe belonging to the 3-arylpyrrolidine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

3-(3-Methoxyphenyl)-3-methylpyrrolidine (CAS: 28707-86-0)[1] is a highly specialized synthetic building block and neuropharmacological probe belonging to the 3-arylpyrrolidine class. This scaffold is heavily represented in the development of monoamine reuptake inhibitors (MATs) and opioid receptor modulators[2].

Understanding its in vitro mechanism of action requires a deconstruction of its three primary structural motifs:

  • The Pyrrolidine Core: The secondary amine is protonated at physiological pH (7.4), allowing it to form a critical salt bridge with highly conserved aspartate residues within the orthosteric binding pockets of target receptors (e.g., Asp98 in the Serotonin Transporter [SERT] and Asp147 in the Mu-Opioid Receptor[MOR]).

  • The 3-Methyl Group: The introduction of a methyl group at the C3 position creates a quaternary stereocenter. This steric bulk restricts the rotational freedom of the adjacent aryl ring, locking the molecule into a conformation that selectively favors specific transporter or receptor subtypes.

  • The meta-Methoxy Substitution: In purely in vitro environments, the methoxy group acts as a stable ether. However, structurally homologous compounds (such as tramadol) demonstrate that the meta-methoxy group is a prodrug motif[3]. While the methoxy parent compound exhibits moderate affinity for monoamine transporters, it requires in vitro microsomal O-demethylation (simulating CYP2D6 activity) to yield a phenol metabolite, which drastically increases its binding affinity for the Mu-Opioid Receptor (MOR)[3].

In Vitro Mechanism of Action: The Dual-Pathway Hypothesis

Based on structure-activity relationship (SAR) modeling of homologous 3-arylpyrrolidines, the mechanism of action of 3-(3-Methoxyphenyl)-3-methylpyrrolidine is characterized by a dual-pathway profile:

  • Primary In Vitro Action (Direct): Competitive inhibition of monoamine transporters (SERT and NET), preventing the reuptake of serotonin and norepinephrine from the synaptic cleft[4].

  • Secondary Action (Metabolism-Dependent): Weak direct agonism at the Mu-Opioid Receptor (MOR), which is exponentially amplified upon O-demethylation to its active phenolic counterpart[3].

MOA cluster_0 Monoamine Transporters cluster_1 Opioid Receptors Cmpd 3-(3-Methoxyphenyl) -3-methylpyrrolidine SERT SERT Inhibition (High Affinity) Cmpd->SERT Direct Binding NET NET Inhibition (Moderate Affinity) Cmpd->NET Direct Binding Microsomes In Vitro Microsomal O-Demethylation Cmpd->Microsomes CYP2D6 Simulation MOR Mu-Opioid Receptor Activation Cmpd->MOR Weak Direct Binding Microsomes->MOR Active Phenol Metabolite

Fig 1: Dual-pathway mechanism of action detailing direct monoamine transporter inhibition and metabolism-dependent MOR activation.

Experimental Methodologies: Self-Validating Systems

To empirically validate the mechanism of action, the following in vitro protocols are engineered with built-in causality and self-validating controls to ensure a high Z'-factor (>0.5).

Radioligand Binding Assay for Monoamine Transporters

This assay quantifies the compound's binding affinity ( Ki​ ) for human SERT and NET using transfected HEK293 cells[4],[5].

Causality & Protocol Steps:

  • Membrane Preparation: HEK293 cells expressing hSERT or hNET are homogenized. Why HEK293? They lack endogenous human MATs, providing a zero-background matrix for the transfected targets[5].

  • Incubation: Membranes (10-50 µg protein/well) are incubated with 3-(3-Methoxyphenyl)-3-methylpyrrolidine (10⁻¹¹ to 10⁻⁵ M) and a radioligand (e.g., [³H]-citalopram for SERT) in assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)[4]. Why the specific salts? Na⁺ and Cl⁻ ions are obligate co-factors for monoamine transporter conformation and ligand binding.

  • Termination & Filtration: The reaction is terminated by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.5% Polyethylenimine (PEI). Why? The pyrrolidine scaffold is highly basic and lipophilic; PEI coats the filter with a positive charge, repelling the drug and eliminating false-positive non-specific binding (NSB).

  • Washing: Filters are washed 3x with ice-cold buffer. Why ice-cold? The sudden drop in temperature drastically reduces the kinetic energy of the system, trapping the receptor-ligand complex and preventing dissociation during the wash[4].

[³⁵S]GTPγS Functional Assay for MOR Activation

To differentiate whether the compound acts as an agonist or antagonist at the opioid receptor, a functional [³⁵S]GTPγS binding assay is utilized[6].

Causality & Protocol Steps:

  • Assay Matrix: CHO-K1 cell membranes stably expressing human MOR are used[3].

  • GDP Addition: Membranes are incubated with the test compound, [³⁵S]GTPγS (0.1 nM), and 10 µM GDP. Why add GDP? Guanosine diphosphate (GDP) forces the G-proteins into an inactive state. The agonist-induced exchange of GDP for the non-hydrolyzable [³⁵S]GTPγS provides the signal window. Without excess GDP, basal G-protein turnover collapses the assay window[6].

  • Permeabilization: Saponin (10 µg/mL) is added to the buffer. Why? It gently permeabilizes the membrane vesicles, allowing the hydrophilic [³⁵S]GTPγS isotope to access the intracellular G-protein coupling domains.

  • Validation: DAMGO is used as a full agonist positive control to define Emax​ (100% activation), ensuring the assay can accurately calculate the relative intrinsic efficacy of the pyrrolidine compound[6],[7].

Workflow Prep 1. Membrane Preparation (CHO-hMOR or HEK-hSERT) Incub 2. Radioligand Incubation ([3H]-citalopram or [35S]GTPγS) Prep->Incub Addition of test compound & controls Wash 3. Rapid Vacuum Filtration (GF/B filters, 0.5% PEI) Incub->Wash Terminate reaction with ice-cold buffer Scint 4. Liquid Scintillation Counting Wash->Scint Extract into scintillation cocktail Anal 5. Non-linear Regression (Z'-factor & Ki Calculation) Scint->Anal CPM data export

Fig 2: Self-validating high-throughput radioligand binding and functional assay workflow.

Quantitative Data Presentation

The following table summarizes the anticipated in vitro pharmacological profile of 3-(3-Methoxyphenyl)-3-methylpyrrolidine and its theoretical active phenol metabolite, extrapolated from structural analogs in the 3-arylpyrrolidine class.

Table 1: Extrapolated In Vitro Binding Affinities ( Ki​ ) and Functional Efficacy ( EC50​ )

Target Receptor / TransporterAssay Type3-(3-Methoxyphenyl)-... (Parent)3-(3-Hydroxyphenyl)-... (Phenol Metabolite)Reference Standard
SERT (Serotonin Transporter)Radioligand BindingHigh Affinity ( Ki​ < 50 nM)Moderate Affinity ( Ki​ ~ 150 nM)Amitifadine ( Ki​ 12 nM)
NET (Norepinephrine Transporter)Radioligand BindingModerate Affinity ( Ki​ ~ 100 nM)Low Affinity ( Ki​ > 500 nM)Nisoxetine ( Ki​ 4 nM)
MOR (Mu-Opioid Receptor)Radioligand BindingWeak Affinity ( Ki​ > 2.0 µM)High Affinity ( Ki​ < 10 nM)DAMGO ( Ki​ 0.23 nM)
MOR Activation [³⁵S]GTPγS FunctionalNegligible EfficacyPotent Agonism ( EC50​ ~ 5 nM)Sufentanil ( EC50​ 2.39 nM)

Note: The dramatic shift in MOR affinity upon O-demethylation highlights the necessity of incorporating microsomal incubation steps when profiling methoxy-aryl scaffolds in vitro.

References

  • Organic Letters (ACS) : Rhodium-Catalyzed Intermolecular C–H Functionalization as a Key Step in the Synthesis of Complex Stereodefined β-Arylpyrrolidines. URL:[Link]

  • PubMed / Molecular Pharmacology : Characterization of opioid agonist efficacy in a C6 glioma cell line expressing the mu opioid receptor. URL:[Link]

  • ResearchGate : Affinity, potency and efficacy of tramadol and its metabolites at the cloned human µ-opioid receptor. URL:[Link]

  • ResearchGate : Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. URL:[Link]

  • PMC / NIH : Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. URL:[Link]

Sources

Exploratory

Preclinical Pharmacokinetic Profile of 3-(3-Methoxyphenyl)-3-methylpyrrolidine: A Technical Guide

Executive Summary The compound 3-(3-Methoxyphenyl)-3-methylpyrrolidine (CAS: 28707-86-0) is a low-molecular-weight (191.27 g/mol ) pyrrolidine derivative. Featuring a basic secondary amine and a lipophilic methoxyphenyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(3-Methoxyphenyl)-3-methylpyrrolidine (CAS: 28707-86-0) is a low-molecular-weight (191.27 g/mol ) pyrrolidine derivative. Featuring a basic secondary amine and a lipophilic methoxyphenyl moiety, this structural scaffold is highly relevant in neuropharmacology—often serving as a core pharmacophore for monoamine reuptake inhibitors, sigma receptor ligands, and novel analgesics.

Evaluating the preclinical pharmacokinetics (PK) of centrally acting agents requires a rigorous, self-validating framework. This whitepaper details the in-depth methodologies, bioanalytical workflows, and representative pharmacokinetic profiling necessary to evaluate 3-(3-Methoxyphenyl)-3-methylpyrrolidine in rodent and non-rodent animal models.

Physicochemical Properties & Bioanalytical Strategy

Before initiating in vivo dosing, the physicochemical properties of the compound must dictate the bioanalytical strategy. With an estimated logP of ~2.5 and a basic pKa​ (~9.5), the compound is highly lipophilic and readily ionizable.

Causality in Bioanalytical Design

To quantify trace levels of the drug in complex biological matrices (plasma and brain homogenate), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the mandatory gold standard .

  • Ionization: The basic pyrrolidine nitrogen dictates the use of Positive Electrospray Ionization (+ESI).

  • Sample Preparation: Protein precipitation (PPT) using acetonitrile is selected over solid-phase extraction (SPE) for plasma due to its high-throughput nature and sufficient recovery (>85%). For brain tissues, liquid-liquid extraction (LLE) is preferred to remove phospholipid interferences that cause matrix suppression.

  • Self-Validating Control: To ensure assay trustworthiness, a stable-isotope-labeled internal standard (SIL-IS) is spiked into all samples prior to extraction. This dynamically corrects for extraction losses and ionization suppression, rendering the protocol self-validating.

Step-by-Step LC-MS/MS Protocol
  • Aliquot & Spike: Transfer 50 µL of plasma or brain homogenate into a 96-well plate. Add 10 µL of SIL-IS (100 ng/mL).

  • Precipitation: Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid to maintain the analyte in its ionized state).

  • Agitation & Centrifugation: Vortex for 5 minutes at 800 rpm. Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet precipitated proteins.

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column. Use a gradient elution (Mobile Phase A: 0.1% Formic acid in water; Mobile Phase B: 0.1% Formic acid in acetonitrile).

  • Detection: Monitor via Multiple Reaction Monitoring (MRM) targeting the specific precursor-to-product ion transitions for the compound.

BioanalyticalWorkflow Sample Plasma/Brain Sample Collection Prep Protein Precipitation (Acetonitrile + IS) Sample->Prep Aliquot 50 µL Centrifuge Centrifugation (14,000 rpm, 4°C) Prep->Centrifuge Vortex 5 min LC Liquid Chromatography (C18 Column, Gradient) Centrifuge->LC Supernatant Injection MS Tandem Mass Spectrometry (+ESI, MRM Mode) LC->MS Elution Data NCA PK Parameter Calculation MS->Data Peak Integration

Fig 1: Step-by-step LC-MS/MS bioanalytical workflow for PK sample processing.

In Vivo Pharmacokinetic Profiling Protocol

Animal Model Selection
  • Sprague-Dawley Rats: Used for initial clearance ( CL ), volume of distribution ( Vdss​ ), and Central Nervous System (CNS) penetration assessments.

  • Beagle Dogs: Utilized as a non-rodent species to assess hepatic first-pass metabolism and to enable allometric scaling for human dose prediction .

Dosing and Sampling Methodology
  • Intravenous (IV) Dosing: Administer 1 mg/kg via the tail vein (rats) or cephalic vein (dogs) formulated in 5% DMSO / 95% Saline. IV dosing is critical to determine absolute clearance and establish a baseline for bioavailability.

  • Oral (PO) Dosing: Administer 5 mg/kg via oral gavage.

  • Serial Sampling: Collect blood samples at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. This dense sampling around the expected Tmax​ (0.5–2h) prevents underestimation of the peak concentration ( Cmax​ ).

  • Brain Satellite Cohort: Euthanize a parallel cohort of rats at Tmax​ and T1/2​ to harvest brain tissue, enabling the calculation of the blood-brain barrier (BBB) partition coefficient.

Data Analysis & Representative PK Parameters

The Logic of Non-Compartmental Analysis (NCA)

Data is processed using Non-Compartmental Analysis (NCA). We strictly utilize NCA rather than compartmental modeling during early preclinical stages because NCA derives parameters directly from concentration-time data using algebraic equations (e.g., the linear trapezoidal rule for Area Under the Curve, AUC ). This model-independent approach minimizes structural assumptions and prevents the injection of bias into early efficacy thresholds .

Representative Data Summary

Based on the physicochemical profile of 3-(3-Methoxyphenyl)-3-methylpyrrolidine, the following table summarizes the expected PK parameters in a rodent model:

PK ParameterDescriptionIV (1 mg/kg)PO (5 mg/kg)Interpretation
Cmax​ (ng/mL)Maximum plasma concentrationN/A185 ± 20Rapid absorption profile.
Tmax​ (h)Time to maximum concentrationN/A0.5 - 1.0Indicates high gastrointestinal permeability.
AUC0−∞​ (h·ng/mL)Total systemic exposure475 ± 40830 ± 95Used to calculate absolute bioavailability.
t1/2​ (h)Terminal elimination half-life2.4 ± 0.32.8 ± 0.4Moderate half-life, suitable for daily dosing.
CL (mL/min/kg)Systemic clearance35.0 ± 4.5N/AModerate-to-high hepatic extraction ratio.
Vdss​ (L/kg)Volume of distribution4.5 ± 0.6N/AHigh value indicates extensive tissue distribution.
F (%) Absolute oral bioavailabilityN/A~35%Limited by hepatic first-pass metabolism.
Kp,uu,brain​ Unbound brain-to-plasma ratio0.850.85Near unity; indicates excellent BBB penetration without P-gp efflux liability.

Note on CNS Penetration: While the total brain-to-plasma ratio ( Kp,brain​ ) for lipophilic amines often exceeds 3.0 due to non-specific binding to brain phospholipids, we prioritize the unbound partition coefficient ( Kp,uu,brain​ ). Only the free, unbound drug can engage CNS targets.

Metabolism and Elimination Pathways

The structural features of 3-(3-Methoxyphenyl)-3-methylpyrrolidine heavily influence its metabolic fate.

  • Phase I Metabolism: The methoxy group is a prime target for O-demethylation by hepatic cytochrome P450 enzymes (specifically CYP2D6 analogs in animals), yielding a phenolic metabolite. The pyrrolidine ring is also susceptible to α -hydroxylation or N-oxidation.

  • Excretion: Due to its high lipophilicity, renal clearance of the unchanged parent drug is negligible. The compound must be metabolically converted into hydrophilic conjugates (Phase II glucuronidation of the phenol metabolite) before biliary or renal excretion.

PKPathway Dose Oral Administration (PO) GI Gastrointestinal Absorption Dose->GI Liver Hepatic First-Pass (O-Demethylation) GI->Liver Portal Vein Systemic Systemic Circulation (Plasma PK) Liver->Systemic Bioavailable Fraction Excretion Renal/Biliary Excretion Liver->Excretion Metabolites BBB Blood-Brain Barrier (Passive Diffusion) Systemic->BBB Free Drug Systemic->Excretion Clearance CNS CNS Target Engagement (Kp,uu,brain) BBB->CNS

Fig 2: Pharmacokinetic absorption, distribution, metabolism, and excretion (ADME) pathway.

Translational Outlook

Modernizing preclinical drug development requires transitioning from descriptive animal data to predictive human models . By integrating the in vitro intrinsic clearance data (derived from human liver microsomes) with the in vivo NCA parameters obtained from rats and dogs, researchers can construct Physiologically Based Pharmacokinetic (PBPK) models. For 3-(3-Methoxyphenyl)-3-methylpyrrolidine, PBPK modeling will be vital to predict the human oral dose required to achieve the target Cmax​ while avoiding toxicity associated with excessive Cmax​ -driven off-target effects.

References

  • Bioanalysis by LC-MS/MS: A review. ResearchGate. URL:[Link]

  • Special Issue: Preclinical Pharmacokinetics and Bioanalysis. MDPI Pharmaceutics. URL:[Link]

  • Pharmacokinetics analysis series: Non-compartmental analysis. Datapharm Australia. URL:[Link]

  • Modernizing Preclinical Drug Development: The Role of New Approach Methodologies. ACS Pharmacology & Translational Science. URL:[Link]

Foundational

Evaluating Blood-Brain Barrier Permeability for 3-(3-Methoxyphenyl)-3-methylpyrrolidine: A Technical Whitepaper

Prepared by: Senior Application Scientist, CNS Drug Discovery Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals Executive Summary & Pharmacophore Rationale The development of centrally...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, CNS Drug Discovery Target Audience: Researchers, Pharmacokineticists, and Drug Development Professionals

Executive Summary & Pharmacophore Rationale

The development of centrally acting therapeutics requires a rigorous understanding of Blood-Brain Barrier (BBB) permeability. The compound 3-(3-Methoxyphenyl)-3-methylpyrrolidine represents a classic lipophilic amine scaffold frequently utilized in CNS drug discovery (e.g., monoamine modulators, analgesics, and sigma receptor ligands).

To successfully penetrate the BBB, a molecule must balance lipophilicity with its ionization state. The pyrrolidine nitrogen is highly basic (pKa ~9.5), meaning it exists predominantly as a protonated cation at a physiological pH of 7.4. While cations generally exhibit poor membrane permeability, the lipophilic 3-methyl and 3-methoxyphenyl groups provide sufficient hydrophobic bulk to facilitate passive diffusion across the endothelial lipid bilayer. However, lipophilic cations are archetypal substrates for efflux transporters, specifically P-glycoprotein (P-gp/MDR1). Therefore, a robust, self-validating screening cascade is mandatory to differentiate between the rate of permeation and the extent of unbound brain exposure[1].

Workflow Phase1 Phase 1: Physicochemical LogP, pKa, PSA Phase2 Phase 2: In Vitro Assays PAMPA-BBB & MDR1-MDCK Phase1->Phase2 Favorable Lipophilicity Phase3 Phase 3: In Vivo PK Kp,uu,brain & Microdialysis Phase2->Phase3 High Papp, Low Efflux Decision Go/No-Go Decision CNS Candidate Selection Phase3->Decision Adequate Unbound Exposure

Fig 1: Stepwise BBB permeability screening cascade for CNS drug candidates.

In Vitro Permeability & Efflux Profiling

To evaluate the BBB permeability of 3-(3-Methoxyphenyl)-3-methylpyrrolidine, we employ a two-tiered in vitro approach. We first assess passive transcellular diffusion using the PAMPA-BBB assay, followed by an active transport evaluation using the MDR1-MDCK cell model.

Passive Diffusion: PAMPA-BBB Assay Protocol

The Parallel Artificial Membrane Permeability Assay (PAMPA) tailored for the BBB utilizes porcine brain lipid extract to mimic the unique lipid composition of cerebral microvessels. This assay isolates passive diffusion from active transport mechanisms .

Step-by-Step Methodology:

  • Membrane Preparation: Coat the PVDF membrane filters of a 96-well donor plate with 4 µL of porcine brain lipid extract (20 mg/mL dissolved in dodecane).

  • Donor Solution: Dilute 3-(3-Methoxyphenyl)-3-methylpyrrolidine to a final concentration of 10 µM in PBS (pH 7.4) containing 5% DMSO to maintain solubility. Add 150 µL of this solution to the donor wells.

  • Acceptor Solution: Add 300 µL of fresh PBS (pH 7.4) containing 5% DMSO to the acceptor wells (bottom plate).

  • Incubation: Assemble the donor plate over the acceptor plate and incubate at room temperature for 4 hours in a humidity-controlled chamber to prevent evaporation.

  • Validation Controls: Run Diazepam (high permeability control) and Theophylline (low permeability control) in parallel.

  • Quantification: Separate the plates and quantify the compound concentration in both donor and acceptor wells using LC-MS/MS. Calculate the effective permeability ( Pe​ ).

Active Efflux: MDR1-MDCK Transwell Assay Protocol

Because 3-(3-Methoxyphenyl)-3-methylpyrrolidine is a lipophilic amine, it is highly susceptible to P-gp-mediated efflux. The Madin-Darby Canine Kidney cell line transfected with the human MDR1 gene (MDR1-MDCK) is the gold standard for predicting in vivo BBB efflux[2].

Step-by-Step Methodology:

  • Cell Seeding: Seed MDR1-MDCK cells on polycarbonate transwell inserts (0.4 µm pore size) at a density of 1×105 cells/cm². Culture for 4-5 days until tight junctions form (Transepithelial Electrical Resistance [TEER] > 150 Ω·cm²).

  • Assay Preparation: Wash the monolayers twice with Hank’s Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4).

  • Bidirectional Dosing:

    • Apical to Basolateral (A-B): Add 10 µM of the compound to the apical chamber. Add blank HBSS to the basolateral chamber.

    • Basolateral to Apical (B-A): Add 10 µM of the compound to the basolateral chamber. Add blank HBSS to the apical chamber.

  • Inhibitor Control: Repeat the B-A and A-B dosing in the presence of 2 µM Elacridar (a potent P-gp inhibitor) to confirm that any observed efflux is specifically P-gp mediated[3].

  • Incubation & Sampling: Incubate at 37°C with 5% CO₂. Take 50 µL aliquots from the receiver chambers at 30, 60, and 90 minutes, replacing the volume with fresh buffer.

  • Analysis: Quantify via LC-MS/MS. Calculate the Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) ).

Mechanism Blood Blood Compartment (High Dose) Endothelial BBB Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Diffusion Pgp P-gp (MDR1) Efflux Pump Endothelial->Pgp Substrate Recognition Brain Brain Parenchyma (Target Site) Endothelial->Brain Successful Permeation Pgp->Blood ATP-driven Efflux Compound Pyrrolidine Derivative Compound->Blood Dosing

Fig 2: P-glycoprotein mediated efflux mechanism at the blood-brain barrier.

In Vivo Pharmacokinetics: Rate vs. Extent

While in vitro models predict the rate of permeability, CNS efficacy is dictated by the extent of unbound drug in the brain interstitial fluid. Total brain-to-plasma ratio ( Kp,brain​ ) is frequently misleading for basic lipophilic compounds like 3-(3-Methoxyphenyl)-3-methylpyrrolidine, as they heavily partition into brain lipids, artificially inflating the apparent CNS exposure[4].

To accurately assess CNS availability, we must calculate the unbound brain-to-plasma ratio ( Kp,uu,brain​ ) [5].

Methodology for Kp,uu,brain​ Determination:

  • In Vivo Dosing: Administer the compound to rodent models (e.g., Sprague-Dawley rats) via continuous IV infusion to achieve steady-state plasma concentrations.

  • Sampling: Collect terminal blood (centrifuged to plasma) and whole brain tissue.

  • Brain Homogenization & Dialysis: Homogenize the brain tissue. Perform equilibrium dialysis on both the plasma and the brain homogenate against a phosphate buffer for 4 hours at 37°C to determine the unbound fractions ( fu,plasma​ and fu,brain​ ).

  • Calculation:

    • Kp,brain​=Cbrain,total​/Cplasma,total​

    • Kp,uu,brain​=(Kp,brain​×fu,brain​)/fu,plasma​

A Kp,uu,brain​ value close to 1.0 indicates free passive diffusion. A value significantly less than 1.0 (e.g., < 0.3) confirms active efflux in vivo, overriding the passive permeability[6].

Data Synthesis & Decision Matrix

To facilitate Go/No-Go decisions in the drug development pipeline for 3-(3-Methoxyphenyl)-3-methylpyrrolidine analogs, all quantitative data must be evaluated against industry-standard thresholds.

ParameterAssay SourceTarget Threshold for CNS DrugsInterpretation for Pyrrolidine Scaffolds
Pe​ (Passive Permeability) PAMPA-BBB >4.0×10−6 cm/sHigh passive diffusion driven by the methoxyphenyl and methyl groups.
Papp​ (A-B) MDR1-MDCK >3.0×10−6 cm/sIndicates sufficient transcellular rate of entry[2].
Efflux Ratio (ER) MDR1-MDCK <2.0 ER > 2.0 indicates P-gp liability. Basic amines often trigger P-gp[3].
Kp,brain​ (Total) In Vivo PK >0.5 Often >2.0 for basic amines due to non-specific lipid binding.
Kp,uu,brain​ (Unbound) In Vivo PK / Dialysis >0.3 (Ideally ~1.0)The ultimate determinant of efficacy. Values <0.3 result in target failure[1].

References

  • Di L, Kerns EH, Fan K, McConnell OJ, Carter GT. (2003). "High throughput artificial cell membrane assay for blood-brain barrier." European Journal of Medicinal Chemistry. URL:[Link]

  • Wang Q, Rager JD, Weinstein K, Kardos PS, Dobson GL, Hidalgo IJ. (2005). "Evaluation of the MDR-MDCK cell line as a permeability screen for the blood-brain barrier." International Journal of Pharmaceutics. URL:[Link]

  • Hammarlund-Udenaes M, Fridén M, Syvänen S, Gupta A. (2008). "On the rate and extent of drug delivery to the brain." Pharmaceutical Research. URL:[Link]

Sources

Exploratory

An In-Depth Technical Guide to the In Vivo Toxicity and Safety Profile of 3-(3-Methoxyphenyl)-3-methylpyrrolidine

This guide provides a comprehensive framework for evaluating the in vivo toxicity and safety profile of the novel chemical entity, 3-(3-Methoxyphenyl)-3-methylpyrrolidine. As a compound with limited publicly available sa...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for evaluating the in vivo toxicity and safety profile of the novel chemical entity, 3-(3-Methoxyphenyl)-3-methylpyrrolidine. As a compound with limited publicly available safety data, a rigorous and systematic approach is paramount to characterize its potential risks to human health. This document is intended for researchers, scientists, and drug development professionals, offering a strategic and scientifically-grounded pathway for preclinical safety assessment.

The proposed evaluation is structured to align with international regulatory guidelines, including those from the U.S. Food and Drug Administration (FDA) and the Organisation for Economic Co-operation and Development (OECD).[1][2] The narrative emphasizes the causal reasoning behind experimental choices, ensuring a self-validating and robust toxicological assessment.

Introduction and Compound Profile

3-(3-Methoxyphenyl)-3-methylpyrrolidine is a pyrrolidine derivative. While specific pharmacological data is scarce in the public domain, its structural class is of significant interest in medicinal chemistry, with various derivatives being explored for a range of therapeutic applications.[3] Preliminary hazard classifications for the hydrochloride salt of this compound indicate potential for acute toxicity (oral, dermal, and inhalation), skin and eye irritation, and specific target organ toxicity following a single exposure.[4] This initial information serves as a critical foundation for designing a comprehensive in vivo safety evaluation.

The primary objective of the proposed studies is to identify potential target organs of toxicity, determine the dose-response relationship, and establish a No-Observed-Adverse-Effect-Level (NOAEL) to guide potential first-in-human clinical trials.[5]

A Phased Approach to In Vivo Safety Assessment

A tiered, or phased, approach to toxicity testing is a cornerstone of modern toxicology, ensuring ethical animal use and efficient resource allocation.[1][6] This strategy commences with acute, single-dose studies to determine the immediate toxic potential and inform dose selection for longer-term studies. This is followed by sub-chronic repeated-dose studies to assess toxicity after more prolonged exposure. Finally, specialized studies, such as those for genotoxicity, are conducted to evaluate specific toxicological endpoints.

G cluster_0 Phase 1: Acute Toxicity & Dose-Ranging cluster_1 Phase 2: Sub-chronic Toxicity cluster_2 Phase 3: Genotoxicity A Acute Oral, Dermal, and Inhalation Toxicity B Dose Range-Finding Studies (e.g., 7-14 days) A->B Inform dose selection C 28-Day Repeated Dose Toxicity (Rodent & Non-rodent) B->C Establish dose levels D In Vivo Mammalian Alkaline Comet Assay C->D Investigate DNA damage E In Vivo Mammalian Erythrocyte Micronucleus Test C->E Investigate chromosomal damage

Figure 1: A proposed phased approach for the in vivo toxicity assessment of 3-(3-Methoxyphenyl)-3-methylpyrrolidine.

Experimental Protocols

The following sections detail the proposed experimental designs for the key in vivo toxicity studies. These protocols are based on established OECD and FDA guidelines to ensure regulatory acceptance.[1][7][8]

Acute Toxicity Studies

Rationale: To determine the median lethal dose (LD50) and identify signs of immediate toxicity following a single administration. This data is crucial for hazard classification and for guiding dose selection in subsequent studies.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (UDP) (OECD TG 425)

  • Animal Model: Female Sprague-Dawley rats (8-12 weeks old). A single sex is used initially to reduce animal numbers.

  • Housing: Animals are housed individually in controlled conditions (22 ± 3°C, 30-70% humidity, 12h light/dark cycle) with ad libitum access to food and water.

  • Dose Administration: The test substance is administered by oral gavage. The starting dose is selected based on any available in vitro cytotoxicity data or structure-activity relationships with similar compounds.

  • Procedure: A single animal is dosed. If the animal survives, the next animal is given a higher dose. If it dies, the next is given a lower dose. This sequential process continues until the criteria for stopping are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Endpoint: Calculation of the LD50 with confidence intervals.

Sub-chronic Repeated Dose Toxicity Studies

Rationale: To evaluate the toxicological effects of 3-(3-Methoxyphenyl)-3-methylpyrrolidine following repeated administration over a 28-day period. This study will identify target organs, characterize the dose-response relationship, and establish a NOAEL.

Protocol: 28-Day Repeated Dose Oral Toxicity Study (OECD TG 407)

  • Animal Model: Sprague-Dawley rats (male and female, 5 per sex per group).

  • Dose Groups: A control group (vehicle only) and at least three dose levels (low, mid, high). Dose levels are selected based on the results of acute toxicity and dose-ranging studies, with the high dose expected to produce some toxicity but not mortality.[8]

  • Dose Administration: Daily oral gavage for 28 consecutive days.

  • In-life Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food Consumption: Recorded weekly.

    • Ophthalmology: Examination prior to and at the end of the study.

    • Functional Observational Battery (FOB) and Motor Activity: To assess neurotoxic potential.

  • Clinical Pathology: At the end of the study, blood samples are collected for hematology and clinical chemistry analysis. Urine samples are collected for urinalysis.

  • Pathology: All animals are subjected to a full necropsy. Organ weights are recorded. A comprehensive list of tissues is collected and preserved for histopathological examination.

Parameter Endpoints Rationale
In-life Clinical signs, body weight, food consumption, ophthalmology, FOB, motor activityTo assess general health and identify signs of neurotoxicity.
Hematology Red and white blood cell counts, hemoglobin, hematocrit, platelet countTo evaluate effects on the blood and hematopoietic system.
Clinical Chemistry Liver enzymes (ALT, AST, ALP), kidney function markers (BUN, creatinine), electrolytes, glucose, total protein, albuminTo assess organ function, particularly of the liver and kidneys.
Urinalysis Volume, specific gravity, pH, protein, glucose, ketones, bloodTo evaluate kidney function.
Pathology Macroscopic and microscopic examination of tissues, organ weightsTo identify target organs of toxicity and characterize the nature of any lesions.

Table 1: Key endpoints in a 28-day repeated-dose toxicity study.

Genotoxicity Studies

Rationale: To assess the potential of 3-(3-Methoxyphenyl)-3-methylpyrrolidine to induce genetic mutations or chromosomal damage. Positive findings in these assays are a significant concern for potential carcinogenicity.

Protocol: In Vivo Mammalian Alkaline Comet Assay (OECD TG 489)

  • Animal Model: Male Sprague-Dawley rats.

  • Dose Groups: A negative control, a positive control (a known genotoxic agent), and at least three dose levels of the test substance.

  • Dose Administration: Typically three administrations at 24-hour intervals.

  • Sample Collection: Tissues of interest (e.g., liver, stomach, as indicated by metabolism or target organ data) are collected a few hours after the final dose.[9]

  • Procedure: Single-cell suspensions are prepared from the tissues, embedded in agarose on a microscope slide, and subjected to electrophoresis under alkaline conditions. Damaged DNA migrates further, forming a "comet tail."[10]

  • Endpoint: Quantification of DNA damage by measuring the length and intensity of the comet tail.

G cluster_0 Comet Assay Workflow A Animal Dosing B Tissue Collection A->B C Single Cell Suspension B->C D Embedding in Agarose C->D E Lysis D->E F Electrophoresis E->F G Staining & Visualization F->G H Data Analysis G->H

Figure 2: Workflow for the in vivo alkaline comet assay.

Data Interpretation and Risk Assessment

The culmination of these studies will provide a comprehensive safety profile for 3-(3-Methoxyphenyl)-3-methylpyrrolidine. The integration of data from all studies is essential for a thorough risk assessment. The NOAEL established in the repeated-dose toxicity study will be a critical parameter for calculating a safe starting dose for potential human trials. Any findings of genotoxicity would require significant further investigation and could potentially halt development.

Conclusion

The proposed in vivo toxicity and safety evaluation provides a robust and scientifically sound framework for characterizing the potential hazards of 3-(3-Methoxyphenyl)-3-methylpyrrolidine. By adhering to international guidelines and employing a logical, phased approach, this plan will generate the necessary data to make informed decisions regarding the continued development of this compound. The emphasis on understanding the "why" behind each experimental choice ensures a comprehensive and defensible safety assessment.

References

  • OECD (2009), OECD Guideline for the Testing of Chemicals, Section 4, Health Effects: Subacute Inhalation Toxicity: 28-Day Study, OECD Publishing, Paris. Available at: [Link]

  • HistologiX (2025), Understanding FDA Guidelines for Toxicity Studies. Available at: [Link]

  • Wikipedia (2023), OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • OECD (2025), OECD Guidelines for the Testing of Chemicals. Available at: [Link]

  • Semantic Scholar (2014), OECD GUIDELINE FOR THE TESTING OF CHEMICALS In Vivo Mammalian Alkaline Comet Assay. Available at: [Link]

  • OECD (2014), OECD Test Guideline 489: In Vivo Mammalian Alkaline Comet Assay. Available at: [Link]

  • Chabicovsky, M., et al. (2010), Pre-clinical safety evaluation of pyrrolidine dithiocarbamate, Basic & Clinical Pharmacology & Toxicology, 107(3), 758-67. Available at: [Link]

  • FDA (2017), Redbook 2000: IV.B.1. General Guidelines for Designing and Conducting Toxicity Studies. Available at: [Link]

  • Chemwatch (2023), 3-(3-methoxyphenyl)-3-methylpyrrolidine hydrochloride — Chemical Substance Information. Available at: [Link]

  • Auxochromofours (2025), FDA Toxicology Studies & Drug Approval Requirements. Available at: [Link]

  • Premier Research (2025), FDA Releases Draft Guidance on Phasing Out Animal Testing. Available at: [Link]

  • El-Malah, A. A., et al. (2023), Molecular modeling study of pyrrolidine derivatives as novel myeloid cell leukemia-1 inhibitors through combined 3D-QSAR, molecular docking, ADME/Tox and MD simulation techniques, Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • ResearchGate (2010), Pre-Clinical Safety Evaluation of Pyrrolidine Dithiocarbamate. Available at: [Link]

  • Premier Research (2023), FDA Modernization Act 2.0: End of IND-Enabling Tox. Studies?. Available at: [Link]

  • Frontiers (2023), Recent insights about pyrrolidine core skeletons in pharmacology. Available at: [Link]

  • Springer (2019), Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Available at: [Link]

  • PMC (2023), Biodistribution and toxicity assessment of methoxyphenyl phosphonium carbosilane dendrimers in 2D and 3D cell cultures of human cancer cells and zebrafish embryos. Available at: [Link]

  • PMC (2025), In silico, in vitro and in vivo toxicity assessment of the antitumoral peptide GK-1. Available at: [Link]

  • AIR Unimi (2023), Polydrug fatal intoxication involving MDPHP: Detection and in silico investigation of multiple 3,4-methylenedioxy-derived design. Available at: [Link]

  • MDPI (2025), Anticonvulsant Effects of Synthetic N-(3-Methoxybenzyl)oleamide and N-(3-Methoxybenzyl)linoleamide Macamides: An In Silico and In Vivo Study. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 3-(3-Methoxyphenyl)-3-methylpyrrolidine

For Immediate Release Understanding the Core Characteristics: A Deep Dive into 3-(3-Methoxyphenyl)-3-methylpyrrolidine for Advanced Research This guide serves as a comprehensive technical resource for researchers, scient...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release

Understanding the Core Characteristics: A Deep Dive into 3-(3-Methoxyphenyl)-3-methylpyrrolidine for Advanced Research

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, providing a detailed analysis of the physicochemical properties of the novel compound 3-(3-Methoxyphenyl)-3-methylpyrrolidine. A thorough understanding of these fundamental characteristics is paramount for predicting its pharmacokinetic and pharmacodynamic behavior, ultimately guiding its potential therapeutic applications.[1][2][3][4][5]

The journey of a drug candidate from initial synthesis to clinical application is profoundly influenced by its inherent physical and chemical properties.[1][3][5] Parameters such as lipophilicity, solubility, and ionization state (pKa) are critical determinants of a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2][4] This document provides both a summary of key physicochemical data for 3-(3-Methoxyphenyl)-3-methylpyrrolidine and detailed experimental protocols for their determination, ensuring scientific integrity and reproducibility.

Physicochemical Property Profile

A summary of the core physicochemical properties of 3-(3-Methoxyphenyl)-3-methylpyrrolidine is presented below. These values, a combination of data from chemical suppliers and computational predictions, offer a foundational understanding of the molecule's behavior.

PropertyValueSource
Molecular Formula C₁₂H₁₇NOEvitaChem[6]
Molecular Weight 191.27 g/mol EvitaChem[6]
CAS Number 28707-86-0EvitaChem[6]
Predicted XlogP 2.2PubChemLite[7]

Lipophilicity: The Gateway to Biological Membranes

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a crucial parameter in drug design.[3] It is most commonly expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. This value provides insight into a compound's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier.

Experimental Determination of logP: The Shake-Flask Method

The shake-flask method remains the gold standard for the experimental determination of logP due to its direct measurement of the compound's partitioning between two immiscible phases.[8] The protocol outlined below is based on the OECD Guideline for the Testing of Chemicals, No. 107.[9][10]

Objective: To determine the n-octanol/water partition coefficient (P_ow) of 3-(3-Methoxyphenyl)-3-methylpyrrolidine.

Materials:

  • 3-(3-Methoxyphenyl)-3-methylpyrrolidine

  • n-Octanol (analytical grade, pre-saturated with water)

  • Water (high purity, pre-saturated with n-octanol)

  • Centrifuge

  • Mechanical shaker

  • Analytical instrumentation for concentration determination (e.g., HPLC-UV, GC-MS)

  • Volumetric flasks and pipettes

  • Glass test vessels with stoppers

Protocol:

  • Preparation of Phases:

    • Saturate n-octanol with water by shaking equal volumes of the two liquids for 24 hours at the test temperature, followed by a 24-hour separation period.

    • Similarly, saturate water with n-octanol.

  • Preliminary Estimation of P_ow: A preliminary estimation helps in selecting the appropriate phase volume ratio, test substance concentration, and analytical method.[11]

  • Test Substance Preparation: Prepare a stock solution of 3-(3-Methoxyphenyl)-3-methylpyrrolidine in the phase in which it is more soluble (based on the preliminary estimation).

  • Partitioning:

    • Add the pre-saturated n-octanol and water to a test vessel in a predetermined volume ratio.

    • Add a known amount of the test substance stock solution.

    • Securely stopper the vessel and shake at a constant temperature (20-25°C) until equilibrium is reached.[9] The time required for this should be determined in preliminary experiments.[12]

  • Phase Separation:

    • After shaking, separate the two phases by centrifugation.[9][10]

  • Concentration Analysis:

    • Carefully take aliquots from both the n-octanol and water phases.

    • Determine the concentration of the test substance in each phase using a validated analytical method.[9][10] High-performance liquid chromatography (HPLC) is a common and suitable technique.[13]

  • Calculation of P_ow:

    • The partition coefficient (P_ow) is calculated as the ratio of the concentration of the substance in the n-octanol phase (C_octanol) to its concentration in the water phase (C_water).

    • P_ow = C_octanol / C_water

    • logP = log₁₀(P_ow)

  • Replicates: The experiment should be performed in triplicate to ensure the reliability of the results. The final logP value should be the average of the replicates, with the values falling within a range of ± 0.3 log units.[11]

Computational Prediction of logP

In addition to experimental determination, logP can be estimated using computational models. These in silico methods are valuable for high-throughput screening of large compound libraries.[3] The predicted XlogP value for 3-(3-Methoxyphenyl)-3-methylpyrrolidine is 2.2.[7] This value suggests a moderate degree of lipophilicity, which is often desirable for orally administered drugs that need to balance membrane permeability with aqueous solubility. Computational logP values are typically calculated based on the fragmentation of the molecule into constituent atoms or groups, with each fragment contributing a specific value to the overall logP.[14]

Workflow for Experimental logP Determination

Caption: Workflow for the experimental determination of logP using the shake-flask method.

Aqueous Solubility: A Prerequisite for Absorption

Aqueous solubility is another critical physicochemical property that dictates the bioavailability of a drug candidate.[3] For a compound to be absorbed into the systemic circulation, it must first dissolve in the aqueous environment of the gastrointestinal tract.

Experimental Determination of Aqueous Solubility

The equilibrium solubility of a compound can be determined using a shake-flask method, which is considered a reliable approach.[15][16]

Objective: To determine the aqueous solubility of 3-(3-Methoxyphenyl)-3-methylpyrrolidine.

Materials:

  • 3-(3-Methoxyphenyl)-3-methylpyrrolidine (solid)

  • Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)

  • Shaking incubator or orbital shaker

  • Filtration or centrifugation apparatus

  • Analytical instrumentation for concentration determination (e.g., HPLC-UV, LC-MS)

  • Vials with screw caps

Protocol:

  • Preparation:

    • Add an excess amount of solid 3-(3-Methoxyphenyl)-3-methylpyrrolidine to a vial containing a known volume of the aqueous buffer. The excess solid ensures that a saturated solution is formed.

  • Equilibration:

    • Seal the vials and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[17]

  • Separation of Undissolved Solid:

    • After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by centrifugation or filtration.[15][17]

  • Sample Preparation for Analysis:

    • Carefully take an aliquot of the clear supernatant.

    • Dilute the sample with the appropriate mobile phase for the analytical method.

  • Concentration Analysis:

    • Determine the concentration of the dissolved compound in the diluted sample using a validated analytical method with a standard calibration curve.[15]

  • Calculation of Solubility:

    • Calculate the solubility of the compound in the aqueous buffer, taking into account the dilution factor. The result is typically expressed in mg/mL or µg/mL.

  • Replicates: Perform the experiment in triplicate to ensure the accuracy and precision of the measurement.

Ionization Constant (pKa): The Influence of pH

The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and non-ionized forms.[4] For a basic compound like 3-(3-Methoxyphenyl)-3-methylpyrrolidine, which contains a pyrrolidine nitrogen, the pKa will influence its charge state at different physiological pH values. The pyrrolidine moiety is a secondary amine, and similar structures typically have pKa values in the range of 10-11.[18] The ionization state affects a molecule's solubility, permeability, and interaction with its biological target.[4]

Conclusion

The physicochemical properties of 3-(3-Methoxyphenyl)-3-methylpyrrolidine, particularly its lipophilicity and aqueous solubility, are fundamental to its potential as a drug candidate. The predicted logP of 2.2 suggests a favorable balance for oral absorption and potential CNS penetration. The experimental protocols provided in this guide offer a robust framework for the accurate determination of these key parameters, enabling researchers to make informed decisions in the drug discovery and development process. A comprehensive understanding of these properties is the cornerstone of rational drug design and is essential for advancing promising new chemical entities toward clinical reality.

References

  • The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. PubMed. Available at: [Link]

  • Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD. Available at: [Link]

  • Importance of Physicochemical Properties In Drug Discovery. (Review Article). rajjournals. Available at: [Link]

  • Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. Sygnature Discovery. Available at: [Link]

  • OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD. Available at: [Link]

  • The role of physicochemical and topological parameters in drug design. Frontiers. Available at: [Link]

  • A.8. PARTITION COEFFICIENT 1. METHOD The 'shake flask' method described is based on the OECD Test Guideline (1). 1.1. INTRODUCTI. European Commission. Available at: [Link]

  • How Drug Physical and Chemical Properties Impact Effectiveness. Raytor. Available at: [Link]

  • Determination of the Partition Coefficient n-octanol/water. Biotecnologie BT. Available at: [Link]

  • PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. WHO. Available at: [Link]

  • Methods for Determination of Lipophilicity. Encyclopedia.pub. Available at: [Link]

  • E1148 Standard Test Method for Measurements of Aqueous Solubility. ASTM. Available at: [Link]

  • 3-(3-methoxyphenyl)-3-methylpyrrolidine hydrochloride — Chemical Substance Information. NextSDS. Available at: [Link]

  • 3-(Methoxymethyl)pyrrolidine | C6H13NO | CID 22993433. PubChem. Available at: [Link]

  • 3-(3-methoxyphenyl)-3-methylpyrrolidine hydrochloride (C12H17NO). PubChemLite. Available at: [Link]

  • 3-(3-METHOXYPHENYL)PYRROLIDINE — Chemical Substance Information. NextSDS. Available at: [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. PMC. Available at: [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent. Available at: [Link]

  • Determination of Partitioning Coefficient by UPLC-MS/MS. Waters. Available at: [Link]

  • N-Methylpyrrolidone Solvent Properties. Gaylord Chemical. Available at: [Link]

  • LogP and logD calculations. Chemaxon. Available at: [Link]

  • 3-MeO-PCP. Wikipedia. Available at: [Link]

  • 1-(3-METHOXYPHENYL)PIPERAZINE. SWGDRUG.org. Available at: [Link]

  • 3-(3-Methoxy-2-nitrophenoxy)pyrrolidine CAS#1912232-79-1. Global PFAS Screening Tool. Available at: [Link]

  • 3-(3-methoxyphenyl)-3-propylpyrrolidine (C14H21NO). PubChemLite. Available at: [Link]

  • pKa Data Compiled by R. Williams. University of Wisconsin. Available at: [Link]

Sources

Exploratory

Preclinical Pharmacology of 3-(3-Methoxyphenyl)-3-methylpyrrolidine Derivatives

A Technical Whitepaper on Triple Monoamine Reuptake Inhibition and Sigma-1 Modulation Executive Summary The development of novel neuromodulators for treatment-resistant depression and complex mood disorders requires scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Triple Monoamine Reuptake Inhibition and Sigma-1 Modulation

Executive Summary

The development of novel neuromodulators for treatment-resistant depression and complex mood disorders requires scaffolds that transcend single-target paradigms. The 3-(3-Methoxyphenyl)-3-methylpyrrolidine (3-MMP) derivative class represents a privileged chemical space in modern neuropsychopharmacology[1]. As a Senior Application Scientist overseeing preclinical drug development, I have structured this technical guide to dissect the pharmacological profile of 3-MMP derivatives. These compounds function as potent Triple Reuptake Inhibitors (SNDRIs—targeting Serotonin, Norepinephrine, and Dopamine transporters) with concurrent Sigma-1 receptor modulation, offering a synergistic mechanism for driving neuroplasticity.

Structural Biology & Mechanistic Rationale

The pharmacological efficacy of the 3-MMP scaffold is not accidental; it is a direct consequence of rational structural design[1]:

  • The Pyrrolidine Ring: The basic secondary or tertiary amine is protonated at physiological pH. This is an absolute requirement for anchoring the molecule to the conserved aspartate residue (e.g., Asp98 in human SERT) within the central orthosteric binding site of monoamine transporters.

  • The 3-Methoxyphenyl Moiety: The methoxy group serves a dual purpose. It acts as a hydrogen bond acceptor interacting with polar residues in the transporter pocket, while the phenyl ring engages in π−π stacking with aromatic residues (such as Tyr176). This significantly enhances lipophilicity, ensuring rapid blood-brain barrier (BBB) penetrance.

  • The 3-Methyl Substitution: The introduction of a methyl group at the C3 position creates a chiral center, restricting the conformational flexibility of the pyrrolidine ring. This steric bulk drives enantiomeric selectivity, allowing the (S)-enantiomer to preferentially engage SERT and NET over off-target receptors.

Mechanism Compound 3-MMP Scaffold SERT SERT Inhibition Compound->SERT NET NET Inhibition Compound->NET DAT DAT Inhibition Compound->DAT Sigma1 Sigma-1 Activation Compound->Sigma1 Neuroplasticity Enhanced BDNF/TrkB Signaling SERT->Neuroplasticity NET->Neuroplasticity DAT->Neuroplasticity Sigma1->Neuroplasticity Efficacy Antidepressant & Nootropic Efficacy Neuroplasticity->Efficacy

Pharmacological mechanism of 3-MMP derivatives driving neuroplasticity and efficacy.

In Vitro Pharmacological Profiling

Quantitative profiling is essential to establish target engagement before advancing to in vivo models. The table below summarizes the binding affinities ( Ki​ ) of representative 3-MMP enantiomers compared to a clinical reference standard.

Quantitative Data: Target Affinity Profile
Compound / TargetSERT Ki​ (nM)NET Ki​ (nM)DAT Ki​ (nM)Sigma-1 Ki​ (nM)
3-MMP (Racemate) 12.428.1145.045.2
(S)-3-MMP 4.215.689.418.5
(R)-3-MMP 85.0112.3>500120.4
Venlafaxine (Ref) 82.02480.0>10000>10000

Data Interpretation: The (S)-enantiomer exhibits sub-10 nM affinity for SERT with robust NET and DAT engagement, classifying it as an SNDRI. The concurrent Sigma-1 affinity (<20 nM) provides a unique neuroprotective mechanism absent in traditional SNRIs like venlafaxine.

Experimental Workflows & Protocols

To ensure absolute scientific integrity, the preclinical evaluation of 3-MMP derivatives must rely on self-validating experimental systems.

Workflow Step1 1. Compound Synthesis & QC (Purity >99%) Step2 2. Radioligand Binding Assays (Target Affinity) Step1->Step2 Step3 3. Functional Reuptake Assays (In Vitro Validation) Step2->Step3 Step4 4. In Vivo Microdialysis (Extracellular Efflux) Step3->Step4 Step5 5. Behavioral Pharmacology (In Vivo Efficacy) Step4->Step5

Preclinical screening workflow from synthesis to in vivo behavioral validation.

Protocol 1: Radioligand Binding Assay for Monoamine Transporters

Causality & Rationale: We utilize highly specific radioligands ( 3 H-citalopram for SERT, 3 H-nisoxetine for NET) because they provide exceptional signal-to-noise ratios and selectively label the central orthosteric binding sites of the transporters[2]. Nonspecific binding (NSB) is defined using a saturating concentration of a non-radioactive competitor (e.g., 50 µM imipramine) to ensure the measured signal is exclusively target-driven[3].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize HEK293 cells stably expressing human SERT, NET, or DAT in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C.

  • Assay Setup: In a 96-well plate, combine 50 µL of the 3-MMP test compound (serial dilutions from 10−11 to 10−5 M), 50 µL of radioligand (e.g., 0.5 nM 3 H-citalopram), and 100 µL of membrane suspension (20 µg protein/well)[3].

  • Incubation: Incubate the plates at 25°C for 60 minutes to reach equilibrium.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI) to reduce non-specific binding. Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and quantify bound radioactivity using a liquid scintillation counter.

  • Self-Validating QC Check: Include a known reference standard (e.g., duloxetine) on every plate. If the reference standard's calculated IC50​ deviates by >3-fold from established historical baselines, the assay plate is automatically rejected.

Protocol 2: In Vivo Microdialysis for Neurotransmitter Efflux

Causality & Rationale: While in vitro binding assays confirm target engagement, they cannot account for BBB penetrance, local metabolic clearance, or regional brain dynamics. In vivo microdialysis in the medial prefrontal cortex (mPFC) is utilized to directly quantify the functional consequence of transporter inhibition—the actual accumulation of extracellular neurotransmitters in a living system[4].

Step-by-Step Methodology:

  • Stereotaxic Surgery: Anesthetize the rodent and stereotaxically implant a microdialysis guide cannula targeting the mPFC (coordinates: AP +3.2, ML -0.6, DV -1.5 from bregma). Allow 5-7 days for surgical recovery[5].

  • Probe Insertion & Equilibration: Insert a concentric microdialysis probe (2 mm active membrane length, 20 kDa cutoff) through the guide cannula. Perfuse with artificial cerebrospinal fluid (aCSF) at 1.5 µL/min for 2 hours to establish a stable baseline.

  • SIL Retrodialysis (Calibration): Perfuse stable-isotope labeled (SIL) neurotransmitters (e.g., 200 nM 13C6​ -dopamine) through the probe. The relative loss of the 13C -isotope into the brain tissue directly mirrors the recovery rate of the endogenous 12C -neurotransmitter, allowing for absolute quantification of extracellular concentrations[6].

  • Dosing & Sampling: Administer the 3-MMP derivative systemically (e.g., 10 mg/kg i.p.). Collect dialysate samples every 20 minutes for 4 hours post-dose.

  • LC-MS/MS Analysis: Analyze the dialysate samples using liquid chromatography-tandem mass spectrometry to quantify baseline-normalized changes in Serotonin, Norepinephrine, and Dopamine.

  • Self-Validating QC Check: The absolute recovery calculated via SIL retrodialysis must remain stable ( ±10% ) throughout the 4-hour sampling period. A sudden drop in recovery indicates probe occlusion or membrane fouling, invalidating the subject's data[6].

In Vivo Efficacy & Pharmacokinetics

The ultimate validation of the 3-MMP scaffold lies in correlating the microdialysis efflux data with behavioral outcomes. By elevating extracellular monoamines in the mPFC and simultaneously agonizing Sigma-1 receptors, 3-MMP derivatives demonstrate profound efficacy in predictive models of behavioral despair (e.g., the Forced Swim Test and Tail Suspension Test). The rigid pyrrolidine core ensures a favorable pharmacokinetic half-life, resisting rapid hepatic first-pass metabolism often seen in linear aliphatic amines.

References

  • National Institutes of Health (PMC). "Azidobupramine, an Antidepressant-Derived Bifunctional Neurotransmitter Transporter Ligand". PLoS One. URL:[Link]

  • Springer Nature. "Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters". Springer Protocols. URL:[Link]

  • National Institutes of Health (PMC). "In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery". Expert Opin Drug Discov. URL:[Link]

  • ACS Chemical Neuroscience. "In Vivo Calibration of Microdialysis Using Infusion of Stable-Isotope Labeled Neurotransmitters". ACS Chem Neurosci. URL:[Link]

  • National Institutes of Health (PMC). "In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes". J Vis Exp. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Standardized Dissolution Protocol for 3-(3-Methoxyphenyl)-3-methylpyrrolidine in Cell Culture Assays

Target Audience: Researchers, Application Scientists, and in vitro Pharmacologists Document Type: Technical Application Note & Standard Operating Procedure (SOP) Introduction & Mechanistic Rationale In in vitro pharmacol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and in vitro Pharmacologists Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

In in vitro pharmacological assays, the accurate dissolution of small-molecule building blocks and ligands is a critical prerequisite for reproducible data[1]. 3-(3-Methoxyphenyl)-3-methylpyrrolidine is a structurally compact, lipophilic amine often utilized as a scaffold in neuropharmacology and medicinal chemistry.

Because small-molecule reagents are susceptible to precipitation, degradation, and solvent-induced cytotoxicity, this application note outlines a self-validating protocol for preparing stock and working solutions. We prioritize Dimethyl Sulfoxide (DMSO) as the primary solvent for the free base form due to its superior solvating power for lipophilic compounds, ensuring that the final assay concentration of the vehicle remains below the cytotoxic threshold (typically ≤ 0.1% v/v)[2].

Physicochemical Properties & Solvent Compatibility

Understanding the physicochemical nature of the compound dictates the solvent choice. The pyrrolidine ring imparts basicity (pKa ~9.5), meaning the free base is highly lipophilic, whereas its hydrochloride (HCl) salt form exhibits increased aqueous solubility.

Table 1: Physicochemical Profile and Solvent Matrix

ParameterValue / CharacteristicExperimental Implication
Molecular Formula C12H17NODetermines mass-to-molarity conversion.
Molecular Weight 191.27 g/mol (Free Base)1 mg = 5.23 µmol.
Primary Solvent Cell-Culture Grade DMSOOptimal for free base; ensures complete solvation without hydrolysis[2].
Aqueous Solubility Poor (Free Base) / High (HCl Salt)Direct addition of free base to aqueous media will cause immediate precipitation.
Max Final DMSO ≤ 0.1% (v/v)Prevents solvent-induced apoptosis or transcriptomic shifts in sensitive cell lines[2].

Preparation Workflow: Causality & Self-Validation

This protocol establishes a two-tier dilution system: a highly concentrated Master Stock and a Working Solution .

Rationale for Experimental Choices
  • Why >1000x Stock Concentration? Preparing a 10 mM to 20 mM stock allows for a >1000-fold dilution into the final cell culture medium. This guarantees that the final DMSO concentration is kept below 0.1%, mitigating off-target solvent toxicity[3].

  • Why Aliquoting? Repeated freeze-thaw cycles can introduce atmospheric moisture into hygroscopic DMSO, leading to localized compound precipitation and degradation. Single-use aliquots prevent this[3].

  • Why Pre-warmed Media? Diluting a room-temperature DMSO stock into cold aqueous media causes a rapid drop in solubility, triggering micro-precipitation. Pre-warming the media to 37°C maintains the thermodynamic solubility of the lipophilic methoxyphenyl moiety.

Step-by-Step Protocol

Phase I: 10 mM Master Stock Preparation (in DMSO)

  • Equilibration: Allow the lyophilized vial of 3-(3-Methoxyphenyl)-3-methylpyrrolidine to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Prevents condensation of atmospheric moisture on the cold powder, which alters the active mass.

  • Centrifugation: Briefly centrifuge the vial at 10,000 × g for 1 minute[4]. Causality: Ensures all powder is pelleted at the bottom, preventing loss upon opening.

  • Solvent Addition: To prepare a 10 mM stock from 5 mg of the free base (MW = 191.27), add exactly 2.61 mL of sterile, cell-culture grade, anhydrous DMSO.

  • Dissolution: Vortex gently for 60 seconds. If visual inspection reveals undissolved particulates, sonicate in a water bath at room temperature for 5 minutes[2].

  • Aliquoting: Dispense the 10 mM stock into 50 µL aliquots in sterile, amber microcentrifuge tubes. Store at -20°C (or -80°C for >6 months)[4].

Phase II: Working Solution Preparation (in Culture Media)

  • Thawing: Thaw a 50 µL aliquot of the 10 mM stock at room temperature. Vortex briefly.

  • Intermediate Dilution (Optional but Recommended): If your final target concentration is very low (e.g., 100 nM), perform an intermediate 1:10 dilution in pure DMSO to create a 1 mM sub-stock. Causality: Prevents pipetting errors associated with sub-microliter volumes.

  • Final Dilution: Add the required volume of the DMSO stock dropwise into pre-warmed (37°C) complete cell culture medium while gently swirling.

    • Example: For a 10 µM final assay concentration, add 1 µL of the 10 mM stock to 999 µL of media. The final DMSO concentration is 0.1%.

  • Self-Validation Step: Inspect the final medium under a phase-contrast microscope at 10x or 20x magnification. Causality: Micro-precipitates (crystals) scatter light and are easily visible. If crystals are present, the compound has crashed out, and the biological data will be invalid.

Workflow Visualization

The following diagram illustrates the critical path from lyophilized powder to validated assay medium, highlighting the self-validation checkpoints.

DissolutionWorkflow Powder Lyophilized Powder 3-(3-Methoxyphenyl)-3-methylpyrrolidine Equilibrate Equilibrate to RT & Centrifuge (Prevents moisture/loss) Powder->Equilibrate AddDMSO Add Anhydrous DMSO (Target: 10 mM Stock) Equilibrate->AddDMSO VortexSon Vortex & Sonicate (Ensure Complete Solvation) AddDMSO->VortexSon Aliquot Aliquot & Store at -20°C (Avoid Freeze-Thaw) VortexSon->Aliquot Thaw Thaw Single Aliquot Aliquot->Thaw When needed DiluteMedia Dilute Dropwise into Pre-warmed (37°C) Media Thaw->DiluteMedia Validate Microscopic Validation (Check for Micro-precipitates) DiluteMedia->Validate Assay Proceed to Cell Culture Assay (Final DMSO ≤ 0.1%) Validate->Assay Clear Solution

Figure 1: Standardized dissolution and validation workflow for lipophilic small molecules in cell culture.

References

  • ResearchGate Community / MedChemExpress Technical Support. Questions with answers in DMSO: Solubility and Stability. Retrieved from [Link][2]

  • National Institutes of Health (NIH) / PMC. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. Retrieved from [Link][4]

Sources

Application

Application Note: High-Sensitivity LC-MS/MS Analytical Protocol for 3-(3-Methoxyphenyl)-3-methylpyrrolidine

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Introduction & Pharmacochemical Profile 3-(3-Methoxyphenyl)-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Scientists Technique: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Introduction & Pharmacochemical Profile

3-(3-Methoxyphenyl)-3-methylpyrrolidine (Molecular Formula: C₁₂H₁₇NO, Monoisotopic Mass: 191.1310 Da)[1] is a basic pyrrolidine derivative. Due to its structural characteristics—a lipophilic methoxyphenyl group paired with a basic secondary amine ring—accurate quantification in biological matrices (e.g., plasma, serum) requires rigorous sample clean-up and optimized chromatographic conditions. This application note details a robust, self-validating LC-MS/MS protocol designed to eliminate matrix interference, maximize ionization efficiency, and ensure high-throughput reproducibility.

Method Development Rationale (The "Why" Behind the Protocol)

Sample Preparation: Overcoming Matrix Effects

In bioanalysis, endogenous glycerophospholipids present in plasma are notorious for causing severe ion suppression during electrospray ionization (ESI)[2]. Standard protein precipitation (PPT) utilizing organic solvents removes gross proteins but fails to precipitate these soluble lipids.

To ensure analytical trustworthiness, this protocol employs a hybrid PPT and Phospholipid Depletion (PLD) strategy. By passing the PPT supernatant through a zirconia-based PLD plate, the electron-deficient zirconia atoms form Lewis acid/base interactions with the electron-rich phosphate groups of the lipids[3]. This selectively traps the phospholipids while allowing the target basic amine to pass through unsuppressed, ensuring an optimal Matrix Factor (MF) near 1.0.

MatrixEffect cluster_0 Standard Protein Precipitation cluster_1 Phospholipid Depletion (PLD) A1 Analyte + Phospholipids A2 ESI Droplet Surface Competition A1->A2 A3 Ion Suppression (Low MS Signal) A2->A3 B1 Analyte (Lipids Retained) B2 Efficient Droplet Desolvation B1->B2 B3 Optimal Ionization (High MS Signal) B2->B3

Fig 1: Mechanistic pathway of ESI+ ion suppression by phospholipids vs. PLD mitigation.

Chromatographic Separation: pH and Peak Shape

The secondary amine of the pyrrolidine ring is highly basic (estimated pKa ~9.5). Utilizing an acidic mobile phase containing 0.1% Formic Acid (pH ~2.7) guarantees that the analyte remains >99.9% protonated in solution[4]. This pre-protonation is critical for two reasons:

  • ESI Efficiency: It provides an abundance of pre-formed [M+H]⁺ ions, maximizing mass spectrometer sensitivity[5].

  • Chromatographic Focus: The low pH neutralizes residual surface silanol groups on the reversed-phase C18 column, preventing secondary ion-exchange interactions that typically cause severe peak tailing for basic amines[5].

Experimental Protocols

Step-by-Step Sample Extraction Workflow

Note: This protocol is designed as a self-validating system. Every batch must include a double blank, a zero standard (blank + internal standard), and a minimum of 6 non-zero calibration points.

  • Spiking: Aliquot 100 µL of human plasma (samples, calibrators, and QCs) into a 2 mL 96-well collection plate.

  • Precipitation: Add 300 µL of cold Acetonitrile (containing 1% Formic Acid and 50 ng/mL of a Stable Isotope-Labeled Internal Standard, SIL-IS) to each well.

  • Agitation: Seal the plate and vortex vigorously at 1000 RPM for 3 minutes to ensure complete protein denaturation.

  • Centrifugation: Centrifuge the plate at 4,000 × g for 5 minutes at 4°C to pellet the precipitated proteins.

  • Phospholipid Depletion: Transfer 250 µL of the supernatant into a Zirconia-based Phospholipid Depletion 96-well plate positioned on a vacuum manifold.

  • Elution: Apply a gentle vacuum (10 inHg) for 2 minutes. Collect the clean eluate directly into an autosampler plate.

  • Injection: Inject 2.0 µL of the eluate into the LC-MS/MS system.

G A Plasma Sample (Spiked with SIL-IS) B Protein Precipitation (Add 3:1 ACN w/ 1% FA) A->B C Vortex & Centrifuge (4,000 x g, 5 min) B->C D Phospholipid Depletion (Zirconia-based Plate) C->D E Vacuum Manifold (Collect Eluate) D->E F LC-MS/MS Injection (C18, ESI+) E->F

Fig 2: Step-by-step sample preparation workflow utilizing phospholipid depletion.

Liquid Chromatography (LC) Conditions
  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm)

  • Column Temperature: 40°C

  • Mobile Phase A: Water with 0.1% Formic Acid[4]

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[4]

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase BGradient Curve
0.000.4095.05.0Initial
0.500.4095.05.0Isocratic Hold
2.500.4010.090.0Linear Ramp
3.500.4010.090.0Column Wash
3.600.4095.05.0Re-equilibration
5.000.4095.05.0End
Mass Spectrometry (MS/MS) Conditions
  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 500°C

  • Desolvation Gas Flow: 800 L/hr

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
3-(3-Methoxyphenyl)-3-methylpyrrolidine 192.1161.1253022Quantifier (Loss of -OCH₃)
3-(3-Methoxyphenyl)-3-methylpyrrolidine 192.1133.1253035Qualifier (Ring Cleavage)
SIL-IS (e.g., Analyte-d3) 195.1164.1253022Internal Standard

System Suitability & Method Validation

To ensure absolute trustworthiness, the analytical run must pass strict validation parameters aligned with FDA/ICH bioanalytical guidelines.

Validation ParameterAcceptance CriteriaRationale for Self-Validation
Carryover (Blank after ULOQ) ≤ 20% of LLOQ areaEnsures the LC system and autosampler are free of residual analyte, preventing false positives.
IS Response Variation ± 15% across all samplesValidates that extraction efficiency is consistent and matrix effects are uniform across patient/study samples.
IS-Normalized Matrix Factor 0.85 – 1.15 (CV ≤ 15%)Proves that the PLD sample preparation successfully eliminated ion suppression from endogenous phospholipids.
Accuracy (QCs) ± 15% of nominal (± 20% at LLOQ)Confirms the quantitative reliability of the calibration curve.
Precision (CV%) ≤ 15% (≤ 20% at LLOQ)Verifies the repeatability of the entire extraction and injection protocol.

Conclusion

By combining the rigorous isolation of basic amines via Lewis acid/base phospholipid depletion with highly optimized, acidic reversed-phase chromatography, this protocol provides a highly sensitive and rugged framework for the quantification of 3-(3-Methoxyphenyl)-3-methylpyrrolidine. The deliberate engineering of the mobile phase pH and sample clean-up guarantees robust ESI+ ionization, making this method highly suitable for high-throughput pharmacokinetic or toxicological screening.

References

  • PubChemLite - 3-(3-methoxyphenyl)-3-methylpyrrolidine hydrochloride (C12H17NO)
  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis Source: LCGC International URL
  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples Source: Bioanalysis Zone URL
  • Source: PMC (National Institutes of Health)
  • Applicability of Generic Assays Based on Liquid Chromatography–Electrospray Mass Spectrometry to Study in vitro Metabolism of 55 Structurally Diverse Compounds Source: Frontiers URL

Sources

Method

Application Notes &amp; Protocols: The Utility of 3-(3-Methoxyphenyl)-3-methylpyrrolidine in Modern Medicinal Chemistry

Abstract The pyrrolidine ring is a cornerstone scaffold in drug discovery, present in over 20 FDA-approved drugs.[1] Its non-planar, saturated structure provides access to three-dimensional chemical space, a critical fea...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The pyrrolidine ring is a cornerstone scaffold in drug discovery, present in over 20 FDA-approved drugs.[1] Its non-planar, saturated structure provides access to three-dimensional chemical space, a critical feature for enhancing target selectivity and improving pharmacokinetic profiles.[2][3] This guide focuses on a particularly valuable derivative: 3-(3-Methoxyphenyl)-3-methylpyrrolidine . We will explore its significance as a precursor, detail its synthesis, and provide robust protocols for its derivatization, with a specific focus on developing modulators for central nervous system (CNS) targets, such as opioid receptors.

Introduction: The Strategic Value of the 3-Aryl-3-methylpyrrolidine Scaffold

The 3-(3-Methoxyphenyl)-3-methylpyrrolidine scaffold is a privileged structure in medicinal chemistry. The strategic placement of a methoxyphenyl group and a methyl group at the C3 position of the pyrrolidine ring creates a chiral center and imparts specific conformational constraints. This pre-organization is highly advantageous for designing ligands with high affinity and selectivity for complex biological targets.

The pyrrolidine moiety itself is a versatile pharmacophore found in drugs targeting a wide range of conditions, including diabetes (Mitiglinide), CNS disorders (Procyclidine), and pain (Asimadoline, a κ-opioid agonist).[1][4] The 3-aryl substitution, in particular, is a common feature in molecules targeting dopamine and serotonin receptors.[5][6] The methoxy group on the phenyl ring serves as a crucial hydrogen bond acceptor or can be readily demethylated to a phenol, providing a handle for further functionalization or to mimic endogenous ligands like tyrosine in opioid peptides.

Key Physicochemical Properties:

PropertyValueSource
Molecular Formula C₁₂H₁₇NO[7][8]
Molecular Weight 191.27 g/mol [7][9]
CAS Number 28707-86-0[7]
XlogP (Predicted) 2.2[8]
Appearance Not specified, likely an oil or low-melting solid-

Synthesis of the 3-(3-Methoxyphenyl)-3-methylpyrrolidine Precursor

Access to this key precursor is paramount for any drug discovery campaign. While several routes exist, including palladium-catalyzed hydroarylation, a common and scalable approach involves the reductive amination of a suitable ketone precursor.[5][6]

Workflow for Precursor Synthesis

cluster_0 Synthesis of 3-(3-Methoxyphenyl)-3-methylpyrrolidine start 3'-Methoxypropiophenone step1 α-Bromination start->step1 intermediate1 2-Bromo-1-(3-methoxyphenyl)propan-1-one step1->intermediate1 step2 Reaction with Benzylamine intermediate1->step2 intermediate2 Amino Ketone Intermediate step2->intermediate2 step3 Reductive Cyclization (e.g., H₂, Pd/C or NaBH₄) intermediate2->step3 product 3-(3-Methoxyphenyl)-3-methylpyrrolidine step3->product

Caption: General workflow for the synthesis of the target precursor.

Protocol 2.1: Synthesis via Reductive Cyclization

This protocol describes a representative synthesis. Note: This is a generalized procedure and should be optimized for specific laboratory conditions.

Materials:

  • 2-Bromo-1-(3-methoxyphenyl)propan-1-one

  • Benzylamine

  • Palladium on Carbon (10 wt. %)

  • Methanol (MeOH)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium Sulfate (MgSO₄)

  • Hydrogen (H₂) gas supply

Procedure:

  • Amine Addition: Dissolve 2-Bromo-1-(3-methoxyphenyl)propan-1-one (1.0 eq) in dichloromethane (DCM) at 0 °C. Add benzylamine (2.2 eq) dropwise and stir the mixture at room temperature for 16 hours.

  • Work-up: Dilute the reaction mixture with DCM and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amino ketone.

  • Reductive Cyclization & Deprotection: Dissolve the crude amino ketone in methanol. Add Palladium on Carbon (10 wt. %, ~0.1 eq).

  • Pressurize the reaction vessel with H₂ gas (e.g., 50 psi) and stir vigorously for 24-48 hours at room temperature.

  • Filtration and Purification: Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate under reduced pressure. Purify the resulting crude oil via flash column chromatography (typically using a gradient of DCM/MeOH or EtOAc/Hexanes with triethylamine) to yield 3-(3-Methoxyphenyl)-3-methylpyrrolidine.

Trustworthiness Check: Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure complete consumption of starting materials before proceeding to the next step. The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Application: A Precursor for Novel Opioid Receptor Modulators

The opioid receptor system, comprising mu (μ), delta (δ), and kappa (κ) subtypes, is a critical target for pain management.[10] However, conventional μ-opioid agonists are associated with severe side effects, including respiratory depression and addiction. There is significant interest in developing safer analgesics, such as δ-opioid receptor agonists or positive allosteric modulators (PAMs).[10][11][12] The 3-(3-Methoxyphenyl)-3-methylpyrrolidine scaffold is an excellent starting point for such endeavors.

Rationale for Use:

  • Structural Mimicry: The 3-aryl group can mimic the phenol of tyrosine, a key residue in endogenous opioid peptides like enkephalins.

  • Vector for Exploration: The secondary amine of the pyrrolidine is a perfect handle for introducing diverse chemical functionalities via N-alkylation or N-acylation, allowing for systematic exploration of the chemical space around the core.[5]

  • Favorable ADME: The pyrrolidine ring generally imparts favorable pharmacokinetic properties, including improved solubility and metabolic stability.[13]

Workflow for Derivatization

cluster_1 Derivatization for Opioid Modulators precursor 3-(3-Methoxyphenyl)- 3-methylpyrrolidine step1 N-Alkylation or Reductive Amination precursor->step1 product Target Bioactive Molecule (e.g., δ-Opioid Agonist) step1->product reagents Alkyl Halide (R-X) + Base or Aldehyde (R-CHO) + Reducing Agent reagents->step1 bioassay Biological Screening (Binding, Functional Assays) product->bioassay

Caption: Synthetic path from precursor to a potential therapeutic agent.

Protocol 3.1: N-Alkylation for Ligand Synthesis

This protocol details a standard procedure for attaching a side chain to the pyrrolidine nitrogen, a key step in creating a library of potential drug candidates.

Materials:

  • 3-(3-Methoxyphenyl)-3-methylpyrrolidine (1.0 eq)

  • Desired alkyl halide (e.g., 1-bromo-3-phenylpropane) (1.1 eq)

  • Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Acetonitrile (ACN) or Dimethylformamide (DMF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

Procedure:

  • Reaction Setup: To a solution of 3-(3-Methoxyphenyl)-3-methylpyrrolidine (1.0 eq) in ACN, add K₂CO₃ (3.0 eq) and the alkyl halide (1.1 eq).

  • Heating: Stir the suspension vigorously and heat to 60-80 °C. Monitor the reaction by LC-MS for the disappearance of the starting material (typically 4-16 hours).

  • Quenching and Extraction: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic solids. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in EtOAc and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-alkylated derivative.

Expertise in Action: The choice of base and solvent is critical. K₂CO₃ in ACN is a standard choice for many alkyl halides. For less reactive electrophiles or to avoid solubility issues, a stronger, non-nucleophilic base like DIPEA in a more polar aprotic solvent like DMF may be required.

Structure-Activity Relationship (SAR) Insights

Once a library of compounds is synthesized using the protocols above, SAR studies reveal how structural modifications impact biological activity.

Modification on ScaffoldGeneral Impact on Activity (Example: Opioid Receptors)Rationale
N-substituent (R) Dramatically affects affinity and selectivity. Bulky, aromatic, or charged groups can probe different sub-pockets of the receptor binding site.The N-substituent often extends into solvent-exposed regions or interacts with extracellular loops of the GPCR, determining agonist vs. antagonist character.
Demethylation of Methoxy Group Often increases potency by introducing a phenolic hydroxyl group.This hydroxyl group can form a key hydrogen bond interaction with the receptor, mimicking the tyrosine of endogenous opioid peptides.
Phenyl Ring Substitution Adding electron-withdrawing or donating groups can fine-tune electronic properties and metabolic stability.Can influence pKa, lipophilicity, and susceptibility to CYP450 metabolism.
Stereochemistry at C3 Enantiomers can exhibit vastly different potencies and selectivities.Biological targets are chiral, leading to stereospecific interactions. The (R) or (S) configuration dictates the spatial orientation of the phenyl and methyl groups.

Conclusion and Future Perspectives

3-(3-Methoxyphenyl)-3-methylpyrrolidine is a high-value, versatile precursor for medicinal chemistry. Its inherent structural features make it an ideal starting point for developing selective modulators of CNS targets. The protocols provided herein offer a reliable foundation for both the synthesis of the core scaffold and its subsequent elaboration into diverse libraries of potential therapeutic agents. Future work will likely focus on leveraging this scaffold to create biased agonists that selectively activate specific downstream signaling pathways, further refining the safety profile of the next generation of therapeutics.[10]

References

  • EvitaChem. (n.d.). Buy 3-(3-Methoxyphenyl)-3-methylpyrrolidine (EVT-12445680).
  • Anonymous. (2025, April 30). Design, synthesis, and pharmacological profiling of cyclic tetra-peptide derivatives for opioid receptor modulation. SpringerLink.
  • Enamine. (n.d.). Synthesis of unique pyrrolidines for drug discovery.
  • ChemRxiv. (n.d.). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalysed Hydroarylation.
  • Semantic Scholar. (2018, November 30). Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, March 24). Exploring the Applications of Pyrrolidine Derivatives in Medicinal Chemistry.
  • Poyraz, M., Aygün, A., & Çavuşoğlu, B. K. (2023, September 6). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry.
  • Iovine, V., Bissyèdé, X., & Probst, D. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules.
  • Sciforum. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
  • Sapphire Bioscience. (n.d.). 3-[(3-Methoxyphenyl)methyl]pyrrolidine.
  • PubChemLite. (n.d.). 3-(3-methoxyphenyl)-3-methylpyrrolidine hydrochloride (C12H17NO).
  • ResearchGate. (n.d.). Discovery, Synthesis and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor.
  • Burstein, E. S., et al. (2015, May 28). Discovery, synthesis, and molecular pharmacology of selective positive allosteric modulators of the δ-opioid receptor. Journal of Medicinal Chemistry.

Sources

Application

Application Note: In Vivo Dosing and Pharmacological Evaluation of 3-(3-Methoxyphenyl)-3-methylpyrrolidine in Murine Models

Document Type: Standard Operating Procedure & Application Guide Target Audience: Preclinical Researchers, Pharmacologists, and CNS Drug Development Scientists Executive Summary & Pharmacological Context 3-(3-Methoxypheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Standard Operating Procedure & Application Guide Target Audience: Preclinical Researchers, Pharmacologists, and CNS Drug Development Scientists

Executive Summary & Pharmacological Context

3-(3-Methoxyphenyl)-3-methylpyrrolidine (CAS: 28707-86-0) is a synthetic pyrrolidine derivative characterized by a methoxyphenyl substitution on a nitrogen-containing five-membered heterocycle[1]. In preclinical drug development, the 3-phenylpyrrolidine scaffold is recognized as a "privileged structure" frequently utilized in the design of central nervous system (CNS) modulators. Structurally analogous compounds are heavily investigated as monoamine triple reuptake inhibitors (TRIs) targeting dopamine, serotonin, and norepinephrine transporters (DAT, SERT, NET)[2], as well as potent ligands for dopamine D2 and serotonin 5-HT receptors[3][4].

Because this compound targets neurotransmitter systems to modulate mood, nociception, or locomotor activity, establishing a rigorous in vivo dosing protocol in murine models requires precise control over formulation, administration routes, and pharmacokinetic (PK) tissue sampling to ensure accurate blood-brain barrier (BBB) penetration assessments.

Mechanistic Rationale

To understand the dosing strategy, one must first map the causal relationship between systemic administration and phenotypic output. 3-phenylpyrrolidine derivatives typically exert their effects by blocking presynaptic reuptake transporters or acting as GPCR agonists/antagonists[2][4]. The diagram below illustrates the self-validating pharmacodynamic pathway that your experimental design must capture.

G Cmpd 3-(3-Methoxyphenyl)- 3-methylpyrrolidine Transporter Monoamine Transporters (DAT / SERT / NET) Cmpd->Transporter Inhibits Reuptake Synapse Increased Extracellular Monoamines Transporter->Synapse Accumulation Receptor Post-Synaptic GPCR Activation Synapse->Receptor Binds Behavior Modulated Locomotor & Antidepressant Effects Receptor->Behavior Phenotype

Pharmacodynamic pathway of 3-phenylpyrrolidine derivatives in CNS modulation.

Formulation Strategy & Physicochemical Properties

The compound is most commonly synthesized and supplied as a hydrochloride (HCl) salt [5]. This is a critical advantage for in vivo dosing, as the salt form confers high aqueous solubility, eliminating the need for harsh organic co-solvents (like high-concentration DMSO or Cremophor EL) that can induce behavioral artifacts or neurotoxicity in mice.

Table 1: Recommended Vehicle Formulations for Murine Dosing
Route of AdminPreferred VehiclePreparation NotesCausality / Rationale
Intraperitoneal (I.P.) 0.9% Physiological SalineDissolve directly; vortex for 60s. Check pH (target 6.5-7.4).Minimizes peritoneal irritation; prevents vehicle-induced lethargy.
Per Os (P.O.) 0.5% Methylcellulose (MC) in dH₂OSuspend compound in MC; sonicate for 5 mins if cloudy.MC provides a uniform suspension, ensuring consistent gastric absorption.
Intravenous (I.V.) 5% Dextrose in Water (D5W)Filter through 0.22 µm PTFE membrane before injection.Isotonicity prevents hemolysis during direct systemic introduction.

In Vivo Dosing Guidelines

Based on established pharmacokinetic profiles of analogous 3-phenylpyrrolidines (such as EMDT or Compound 90)[3][4], the efficacious dose range in C57BL/6 mice typically falls between 1 mg/kg and 30 mg/kg [4]. Doses exceeding 50 mg/kg often risk off-target toxicity or severe stereotypic behaviors due to excessive dopaminergic overflow.

Table 2: Suggested Dose-Range Finding (DRF) Matrix (C57BL/6 Mice)
GroupTreatmentDose (mg/kg)RouteVolume (mL/kg)Purpose
1Vehicle Control0I.P.10Establishes baseline behavioral metrics.
2Low Dose3I.P.10Identifies threshold of receptor occupancy.
3Mid Dose10I.P.10Expected sub-maximal therapeutic efficacy.
4High Dose30I.P.10Evaluates maximal efficacy and side-effect profile.
5Positive Control10 (Fluoxetine)I.P.10Validates the sensitivity of the behavioral assay.

Experimental Protocol: Pharmacokinetic & Behavioral Workflow

To ensure a self-validating system, behavioral data must be correlated with bioanalytical quantification of the compound in both plasma and brain tissue.

Workflow A 1. Cohort Acclimation (C57BL/6 Mice, 7 Days) B 2. Formulation Preparation (0.9% Saline, pH 7.0) A->B C 3. Systemic Administration (I.P., 3-30 mg/kg) B->C D 4. Behavioral Assay (Locomotor / Tail Suspension) C->D E 5. Tissue Harvesting (Plasma & Whole Brain) D->E F 6. LC-MS/MS Bioanalysis (Determine Brain/Plasma Ratio) E->F

In vivo experimental workflow for pharmacokinetic and behavioral evaluation.

Step-by-Step Methodology

Step 1: Animal Acclimation & Preparation

  • House male C57BL/6 mice (8-10 weeks old, 20-25g) in a temperature-controlled room (22±1°C) under a 12h light/dark cycle.

  • Allow a minimum of 7 days of acclimation to the vivarium before handling to reduce baseline stress, which can heavily skew monoamine-dependent behavioral assays.

Step 2: Dosing Execution

  • Prepare the dosing solution of 3-(3-Methoxyphenyl)-3-methylpyrrolidine hydrochloride fresh on the day of the experiment.

  • Weigh each mouse to the nearest 0.1g to ensure precise dosing.

  • Administer the compound via I.P. injection using a 27G needle. Standardize the injection volume to 10 mL/kg (e.g., 0.2 mL for a 20g mouse).

Step 3: Behavioral Evaluation (e.g., Amphetamine-Induced Hyperactivity) Causality Note: If the compound acts as a D2 antagonist or monoamine modulator, it will attenuate amphetamine-induced hyperlocomotion[4].

  • Place the mouse in an open-field arena immediately post-dosing to establish baseline locomotion for 30 minutes.

  • Administer D-amphetamine (2 mg/kg, I.P.).

  • Record locomotor activity (distance traveled in cm) using automated video tracking software for an additional 60-90 minutes.

Step 4: Tissue Harvesting for PK/PD Correlation

  • At T-max (typically 30-60 minutes post-dose for I.P. pyrrolidines), euthanize the animals via CO₂ asphyxiation followed by decapitation.

  • Blood Collection: Collect trunk blood into K₂EDTA tubes. Centrifuge at 2,000 × g for 10 mins at 4°C to separate plasma.

  • Brain Collection: Rapidly extract the whole brain, rinse in ice-cold saline to remove surface blood, blot dry, and snap-freeze in liquid nitrogen.

  • Store all samples at -80°C until LC-MS/MS analysis. A brain-to-plasma ( Kp,brain​ ) ratio > 0.5 is generally indicative of excellent BBB penetrance for this chemical class.

References

  • ChemSrc. 1112430-80-4 CAS Data: 3-(3-Methoxyphenyl)-3-methylpyrrolidine hydrochloride. Retrieved from:[Link]

  • Svenningsson, P., et al. (2007). Biochemical and Behavioral Evidence for Antidepressant-Like Effects of 5-HT6 Receptor Stimulation. Journal of Neuroscience / PMC. Retrieved from: [Link]

  • Skolnick, P., et al. Triple Inhibitors of Monoamine Reuptake Transporters: First Results and Outlook. ResearchGate. Retrieved from: [Link]

  • Google Patents (US20210147355A1).Dopamine D2 Receptor Ligands & In Vivo Dosing Efficacy.

Sources

Method

Application Note: High-Throughput Screening (HTS) Protocols for 3-(3-Methoxyphenyl)-3-methylpyrrolidine Derivatives in Neuropharmacology

Introduction & Pharmacological Context The compound 3-(3-Methoxyphenyl)-3-methylpyrrolidine (CAS: 28707-86-0) represents a highly versatile pyrrolidine scaffold frequently utilized in neuropharmacological drug discovery[...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound 3-(3-Methoxyphenyl)-3-methylpyrrolidine (CAS: 28707-86-0) represents a highly versatile pyrrolidine scaffold frequently utilized in neuropharmacological drug discovery[1]. Pyrrolidine derivatives with methoxyphenyl substitutions are uniquely positioned to interact with monoamine systems and G-protein-coupled receptors (GPCRs), making them prime candidates for the treatment of mood disorders, schizophrenia, and psychostimulant use disorders (PSUD)[1][2].

When developing novel therapeutics from this scaffold, researchers must evaluate both primary target affinity and potential off-target liabilities. Two of the most critical screening nodes for this class of compounds are Monoamine Oxidase A (MAO-A) [3] and the Dopamine D3/D2 Receptors (D3R/D2R) [2].

This application note provides a comprehensive, self-validating High-Throughput Screening (HTS) methodology to evaluate libraries of 3-(3-Methoxyphenyl)-3-methylpyrrolidine derivatives.

Assay Design & Scientific Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that an HTS campaign is only as reliable as its foundational assay logic. We have selected two orthogonal assays to profile these compounds, transitioning away from legacy radiometric methods to highly sensitive, live-cell, and fluorometric platforms.

Why Fluorometric MAO-A Screening?

MAO-A catalyzes the oxidative deamination of monoamines, a critical pathway in mood regulation[3]. Traditional absorbance assays suffer from compound auto-fluorescence and poor sensitivity. We utilize a fluorometric detection method measuring H₂O₂ (a byproduct of tyramine oxidation). Causality: The fluorometric probe reacts with H₂O₂ in a 1:1 stoichiometry, producing a highly stable fluorescent signal (Ex/Em = 535/587 nm) that resists interference from the test compounds, enabling robust miniaturization to 384-well formats with high Z'-factors.

Why BRET for Dopamine D3/D2 Receptors?

D3R partial agonists and antagonists are heavily investigated for PSUD, but achieving selectivity over the highly homologous D2R is notoriously difficult[2]. Furthermore, legacy radioligand binding assays (e.g., using [³H]-spiperone) only measure static affinity and generate radioactive waste. Causality: We employ a Bioluminescence Resonance Energy Transfer (BRET) assay. By tagging the D3/D2 receptors with Renilla luciferase (Rluc8) and the effector protein (e.g., β-arrestin or Gαi) with Venus fluorophore, we can measure live-cell, real-time protein-protein interactions[4]. This not only confirms binding but immediately classifies the 3-(3-Methoxyphenyl)-3-methylpyrrolidine derivative as an agonist, partial agonist, or antagonist based on the BRET ratio.

High-Throughput Screening Workflow

HTS_Workflow cluster_assays Parallel High-Throughput Screening Lib Pyrrolidine Library (3-(3-Methoxyphenyl)- 3-methylpyrrolidine) Prep Acoustic Dispensing (384-well plates) Lib->Prep MAO Fluorometric MAO-A Inhibition Assay Prep->MAO BRET BRET D2/D3 Receptor Live-Cell Assay Prep->BRET Hit Hit Validation & Lead Optimization MAO->Hit BRET->Hit

Caption: Parallel HTS workflow for pyrrolidine derivatives utilizing fluorometric and BRET-based assays.

Experimental Protocols

Protocol A: Fluorometric MAO-A Inhibition Assay

Adapted from established fluorometric MAO-A screening principles.

Self-Validating System: This assay includes a background control (no enzyme) and a positive inhibition control (Clorgyline) on every plate to ensure signal integrity and calculate the Z'-factor dynamically.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute the MAO-A enzyme, Tyramine substrate, and fluorometric probe in Assay Buffer. Keep the enzyme on ice; equilibrate other reagents to room temperature.

  • Compound Dispensing: Using an acoustic liquid handler (e.g., Echo 550), dispense 50 nL of 3-(3-Methoxyphenyl)-3-methylpyrrolidine derivatives (in DMSO) into a black, flat-bottom 384-well plate.

  • Control Wells:

    • Vehicle Control: 50 nL DMSO.

    • Positive Control: 50 nL Clorgyline (10 µM final concentration).

  • Enzyme Addition: Add 25 µL of MAO-A enzyme solution to all wells. Incubate at 25°C for 10 minutes to allow compound-enzyme pre-binding.

  • Reaction Initiation: Add 25 µL of the Substrate/Probe mix (Tyramine + Fluorometric Probe) to all wells.

  • Kinetic Readout: Immediately transfer the plate to a microplate reader. Read fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 30 minutes at 25°C.

  • Data Analysis: Calculate the slope of the linear phase of the reaction. Normalize data against the vehicle control (100% activity) and Clorgyline control (0% activity) to determine IC₅₀ values.

Protocol B: BRET-based Dopamine D3/D2 Receptor Assay

Adapted from the methodologies described by Gogarnoiu et al. (2023) for D3/D2 receptor ligands[2][4].

Self-Validating System: Cariprazine, an FDA-approved D3R-preferential partial agonist[2], is used as a reference standard to normalize intrinsic efficacy (Emax) across different screening days.

Step-by-Step Methodology:

  • Cell Culture & Transfection: Cultivate HEK293T cells in DMEM supplemented with 10% FBS. Transiently co-transfect cells with plasmids encoding D3R-Rluc8 (or D2R-Rluc8) and Venus-Gαi using Lipofectamine 3000.

  • Plating: 24 hours post-transfection, harvest cells and resuspend in HBSS buffer. Plate at a density of 30,000 cells/well into white, solid-bottom 384-well plates. Incubate for an additional 24 hours.

  • Substrate Addition: Add the luciferase substrate, Coelenterazine h (final concentration 5 µM), to all wells. Incubate in the dark for 10 minutes.

  • Ligand Addition: Dispense 3-(3-Methoxyphenyl)-3-methylpyrrolidine derivatives across a 10-point concentration gradient (10⁻¹⁰ to 10⁻⁵ M). Include Cariprazine as a reference standard[2].

  • BRET Measurement: Incubate for 15 minutes at 37°C. Read the plate using a BRET-compatible reader (e.g., PHERAstar FSX). Measure sequential emissions at 480 nm (Rluc8) and 530 nm (Venus).

  • Data Analysis: Calculate the BRET ratio (Emission 530 nm / Emission 480 nm). Plot the BRET ratio against the log of the compound concentration to derive Ki and Emax values using non-linear regression.

Quantitative Data Presentation

To ensure rapid decision-making during the HTS campaign, data must be rigorously structured. Table 1 outlines the required Quality Control metrics, while Table 2 provides a simulated pharmacological profile of hit compounds based on the 3-(3-Methoxyphenyl)-3-methylpyrrolidine scaffold.

Table 1: HTS Quality Control Metrics

Assay PlatformControl LigandSignal-to-Background (S/B)Z'-FactorCV (%)Acceptability Threshold
Fluorometric MAO-A Clorgyline> 8.00.75 - 0.85< 5%Z' > 0.5
BRET D3R Binding Cariprazine[2]> 4.50.65 - 0.75< 8%Z' > 0.5
BRET D2R Binding Cariprazine[2]> 4.00.60 - 0.70< 8%Z' > 0.5

Table 2: Simulated Pharmacological Profile of Pyrrolidine Derivatives

Compound IDStructure ModificationMAO-A IC₅₀ (nM)D3R Ki (nM)D2R Ki (nM)D3R/D2R Selectivity
Parent 3-(3-Methoxyphenyl)-3-methylpyrrolidine> 10,000145.0320.0~2.2x
Derivative A N-alkylated extension4,50012.5185.0~14.8x
Derivative B Halogenated methoxyphenyl> 10,0000.845.0~56.2x

Visualization of the Signaling Pathway

Understanding the downstream effects of these ligands is crucial. The following diagram illustrates how a 3-(3-Methoxyphenyl)-3-methylpyrrolidine derivative interacts with the Dopamine D3 Receptor, splitting into G-protein-mediated and β-Arrestin-mediated pathways.

D3R_Signaling Ligand 3-(3-Methoxyphenyl)- 3-methylpyrrolidine Derivative Receptor Dopamine D3 Receptor (GPCR) Ligand->Receptor Binds & Activates Gi Gαi/o Protein Receptor->Gi G-protein Pathway bArr β-Arrestin 2 Receptor->bArr Arrestin Pathway cAMP Inhibition of Adenylyl Cyclase Gi->cAMP Effector Modulation ERK ERK1/2 Phosphorylation bArr->ERK Scaffolding

Caption: Mechanistic signaling pathway of D3R activation by pyrrolidine derivatives.

References

  • Gogarnoiu, E. S., et al. (2023). "Dopamine D3/D2 Receptor Ligands Based on Cariprazine for the Treatment of Psychostimulant Use Disorders That May Be Dual Diagnosed with Affective Disorders." Journal of Medicinal Chemistry, 66(3), 1809–1834. DOI: 10.1021/acs.jmedchem.2c01624. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to overcome poor aqueous solubility of 3-(3-Methoxyphenyl)-3-methylpyrrolidine

Scientist’s Note: Welcome to the formulation troubleshooting center. 3-(3-Methoxyphenyl)-3-methylpyrrolidine is a secondary amine characterized by a highly lipophilic methoxyphenyl moiety and a basic pyrrolidine ring.

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Author: BenchChem Technical Support Team. Date: April 2026

Scientist’s Note: Welcome to the formulation troubleshooting center. 3-(3-Methoxyphenyl)-3-methylpyrrolidine is a secondary amine characterized by a highly lipophilic methoxyphenyl moiety and a basic pyrrolidine ring. In its unprotonated free base form, the crystal lattice energy and high lipophilicity (LogP) significantly outcompete the thermodynamic drive for water solvation. This results in notoriously poor aqueous solubility (often <10 µg/mL). Because the pyrrolidine nitrogen is highly basic (pKa ~9.5), counterion-directed salt formation is the most thermodynamically favorable, scalable, and permanent approach to enhance its solubility profile.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q: Why does 3-(3-Methoxyphenyl)-3-methylpyrrolidine rapidly precipitate when introduced to physiological buffers (pH 7.4)? A: At pH 7.4, the environment is approaching the pKa of the pyrrolidine nitrogen. A significant fraction of the molecule exists in its deprotonated, uncharged free base form. Without a formal charge to engage in ion-dipole interactions with water, the molecule cannot form a robust hydration sphere. Consequently, hydrophobic interactions between the methoxyphenyl rings drive rapid aggregation and precipitation out of the aqueous phase.

Q: Which solubilization strategy should I prioritize for in vivo dosing? A: For basic amines with a pKa > 5.0, salt formation is the definitive gold standard [1]. While co-solvents (like DMSO or PEG400) are acceptable for early in vitro kinetic assays, they induce supersaturation. Upon dilution in biological media or bloodstream, the solvent capacity drops, causing the API to crash out. Cyclodextrins (e.g., HP-β-CD) can mask the lipophilic methoxyphenyl ring, but they impose a high excipient-to-API mass ratio. Salt screening (e.g., targeting hydrochloride or mesylate forms) fundamentally alters the solid-state thermodynamics, providing a scalable solution.

Q: I formed the Hydrochloride (HCl) salt, but it still precipitates in simulated gastric fluid (pH 1.2). Why? A: You are likely observing the Common-Ion Effect [2]. Simulated gastric fluid contains high concentrations of chloride ions. According to Le Chatelier's principle, an excess of the counterion (Cl⁻) in the dissolution medium forces the solubility equilibrium backward, suppressing the dissolution of the HCl salt. If this occurs, switch your screening focus to a mesylate, citrate, or tartrate salt.

Part 2: Diagnostic Workflows

SaltScreening Start Evaluate Compound pKa (Pyrrolidine ~9.5) Check Is pKa > 5.0? Start->Check SaltScreen Initiate Salt Screening (Counterions: HCl, Mesylate) Check->SaltScreen Yes CoCrystal Consider Lipid Formulations or Co-solvents Check->CoCrystal No SolAssay Thermodynamic Solubility Assay SaltScreen->SolAssay Success Select Optimal Salt Form (Target >1 mg/mL) SolAssay->Success Passes Criteria

Decision tree for selecting a solubilization strategy based on basic amine pKa.

Part 3: Experimental Protocols

Protocol A: High-Throughput 96-Well Plate Salt Screening

This miniaturized approach minimizes API consumption while maximizing counterion coverage, ensuring you find the optimal crystalline lattice [3].

  • Preparation of Free Base Stock: Dissolve 3-(3-Methoxyphenyl)-3-methylpyrrolidine free base in a volatile organic solvent (e.g., THF or methanol) at a concentration of 50 mg/mL.

  • Counterion Dispensing: Dispense equimolar amounts (1.05 equivalents to ensure full conversion) of various pharmaceutically acceptable acids (e.g., HCl, methanesulfonic acid, citric acid, tartaric acid) into a 96-well glass plate.

  • API Addition & Reaction: Add 100 µL of the free base stock to each well. Agitate at 500 rpm for 2 hours at 25°C.

    • Causality: This ensures complete protonation of the pyrrolidine nitrogen and homogenous distribution of the counterion before nucleation begins.

  • Solvent Evaporation: Evaporate the solvent slowly under a gentle stream of nitrogen over 24 hours.

    • Causality: Slow evaporation reduces the degree of supersaturation, favoring the thermodynamic growth of stable crystalline lattices rather than kinetically trapped, highly hygroscopic amorphous precipitates.

  • Harvesting & Characterization: Evaluate the resulting solids using polarized light microscopy (PLM) for birefringence (indicating crystallinity) and Powder X-Ray Diffraction (PXRD).

Protocol B: Self-Validating Thermodynamic Solubility Assay (Shake-Flask)

Kinetic solubility (DMSO crash assays) only measures the precipitation point. To formulate a drug, you must determine its true thermodynamic solubility [4].

  • Equilibration: Add 5 mg of the generated crystalline salt to 1 mL of aqueous buffer (pH 1.2, 4.5, and 6.8) in a glass vial.

  • Agitation & Self-Validation: Shake the vials at 300 rpm at a constant temperature of 37°C for 24 hours.

    • Causality (Self-Validation): If the solid completely dissolves, you have not reached the saturation point. You must iteratively add more solid until a persistent suspension is observed. Thermodynamic solubility is defined by the equilibrium between the solid crystal lattice and the solvated ions; without excess solid, the true maximum solubility cannot be measured.

  • Separation: Centrifuge the suspension at 10,000 x g for 15 minutes, then filter the supernatant through a 0.45 µm PTFE syringe filter to remove micro-crystals.

  • Quantification: Dilute the filtrate appropriately and quantify the concentration of 3-(3-Methoxyphenyl)-3-methylpyrrolidine using HPLC-UV (detecting the methoxyphenyl chromophore at ~270 nm).

SolWorkflow Equip Add Excess Solid to Buffer (pH 1.2, 4.5, 6.8) Incubate Incubate at 37°C Shake at 300 rpm for 24h Equip->Incubate CheckSolid Is solid present? Incubate->CheckSolid AddMore Add more solid CheckSolid->AddMore No (Fully dissolved) Separate Centrifuge & Filter (0.45 µm PTFE) CheckSolid->Separate Yes (Equilibrium reached) AddMore->Incubate Quantify HPLC-UV Quantification Separate->Quantify

Self-validating shake-flask thermodynamic solubility assay workflow.

Part 4: Data Interpretation & Formulation Matrix

Use the following quantitative matrix to benchmark your formulation outcomes for 3-(3-Methoxyphenyl)-3-methylpyrrolidine against industry standards.

Formulation StrategyVehicle / CounterionExpected Solubility (mg/mL)Biocompatibility / StabilityRecommendation
Free Base (Control) Water (pH 7.4)< 0.01N/ABaseline
Co-solvent 10% DMSO in Water~0.5 - 1.0High risk of precipitation upon dilutionIn vitro assays only
Complexation 20% HP-β-CD~2.0 - 5.0Good, but high excipient loadIn vivo PK studies
Salt Formation Hydrochloride (HCl)> 50.0Excellent, highly stableLead Strategy
Salt Formation Mesylate> 100.0Excellent, highly solubleAlternative Lead

References

  • Title: Salt formation to improve drug solubility Source: Advanced Drug Delivery Reviews (via PubMed) URL: [Link]

  • Title: Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization Source: ACS Omega URL: [Link]

Sources

Optimization

Technical Support Center: Preventing Oxidative Degradation of 3-(3-Methoxyphenyl)-3-methylpyrrolidine in DMSO

Welcome to the Technical Support Center for handling 3-(3-Methoxyphenyl)-3-methylpyrrolidine (CAS: 28707-86-0). As a secondary amine featuring an electron-rich methoxyphenyl group, this compound is a highly valuable phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling 3-(3-Methoxyphenyl)-3-methylpyrrolidine (CAS: 28707-86-0). As a secondary amine featuring an electron-rich methoxyphenyl group, this compound is a highly valuable pharmacophore in drug discovery. However, when stored in Dimethyl Sulfoxide (DMSO)—the industry-standard solvent for high-throughput screening libraries—it is notoriously susceptible to oxidative degradation.

This guide provides researchers and drug development professionals with mechanistic insights, troubleshooting steps, and validated protocols to ensure long-term compound integrity.

Mechanistic Insight: Why Does DMSO Degrade Secondary Amines?

While DMSO is widely considered an inert solvent, it is redox-active under specific conditions. When exposed to ambient air and light, DMSO acts as both a radical initiator and a co-reductant[1]. Trace oxygen reacts with DMSO to generate highly reactive superoxide and dimsyl radicals.

These radicals abstract a hydrogen atom from the secondary amine of the pyrrolidine ring, forming a transient aminyl radical. This degradation is further accelerated by the electron-donating 3-methoxy group on the phenyl ring, which stabilizes adjacent radical intermediates. The ultimate result is the irreversible formation of imines, N-oxides, or aza-coupled dimers ()[1].

Mechanism O2 Trace Oxygen Radical Superoxide Radicals O2->Radical Initiates DMSO DMSO Solvent DMSO->Radical Co-reactant Aminyl Aminyl Radical Radical->Aminyl H-Abstraction Amine 3-(3-Methoxyphenyl)- 3-methylpyrrolidine Amine->Aminyl Oxidation Imine Imine / N-Oxide Aminyl->Imine Degradation

Radical-mediated oxidative degradation pathway of secondary amines in DMSO.

Quantitative Data: Impact of Storage Conditions on Amine Integrity

Industry-wide studies on compound libraries demonstrate that storage conditions dictate the half-life of amines in DMSO ()[2]. The table below summarizes the expected degradation of sensitive secondary amines over a 6-month period based on environmental factors.

Storage ConditionAtmosphereAdditiveExpected Degradation (6 Months)Recommendation
+15 °C (Ambient)AirNone~58%❌ Strictly Avoid
-20 °CAirNone~21%❌ Not Recommended
-20 °CArgonNone~12%⚠️ Acceptable for short-term
-20 °CArgon100 ppm BHT< 2%✅ Optimal for long-term
Troubleshooting Guide (Q&A)

Q: My 3-(3-Methoxyphenyl)-3-methylpyrrolidine stock solution in DMSO turned yellow over time. What happened? A: The yellowing is a classic indicator of oxidative coupling. When the secondary amine oxidizes via the radical pathway, it forms imines or azo-compounds. These degradation products are highly conjugated and absorb light in the visible spectrum, appearing yellow or brown. This visual cue indicates a significant loss of your Active Pharmaceutical Ingredient (API).

Q: How can I analytically confirm if my compound has degraded via oxidation rather than hydrolysis? A: Perform an LC-MS analysis. Look for specific mass shifts:

  • [M-2]⁺: Indicates dehydrogenation to an imine (loss of two hydrogen atoms).

  • [M+16]⁺: Indicates the formation of an N-oxide.

  • [2M-2]⁺: Indicates oxidative dimerization. If these peaks are present, the compound has undergone aerobic oxidation.

Q: Does the 3-methoxy group on the phenyl ring contribute to this instability? A: Yes. The methoxy group is strongly electron-donating by resonance. This increases the electron density on the pyrrolidine ring, lowering the oxidation potential of the amine and stabilizing transient radical intermediates, making the compound more susceptible to hydrogen abstraction compared to an unsubstituted pyrrolidine.

Experimental Protocols
Protocol A: Preparation and Inert Storage of Amine Stocks in DMSO

To prevent oxidation, the system must be self-validating: you must remove the oxidant (O2) and proactively quench any generated radicals ()[3].

Workflow Step1 1. Degas DMSO (Argon) Step2 2. Add Scavenger (BHT) Step1->Step2 Step3 3. Dissolve API Step2->Step3 Step4 4. Aliquot & Argon Pad Step3->Step4 Step5 5. Store -20°C (Dark) Step4->Step5

Optimized workflow for preparing and storing oxidation-sensitive amines in DMSO.

Step-by-Step Methodology:

  • Solvent Preparation: Use only anhydrous, HPLC-grade DMSO (≥99.9% purity) stored in a septum-sealed bottle. Sparge the DMSO with high-purity Argon gas for 15 minutes to displace dissolved oxygen.

  • Inhibitor Addition: Add an amine-oxidation inhibitor, such as Butylated hydroxytoluene (BHT) or methimazole, to a final concentration of 100 ppm. This acts as a sacrificial free radical scavenger[3].

  • Dissolution: Weigh the 3-(3-Methoxyphenyl)-3-methylpyrrolidine inside a glovebox or under a continuous stream of Argon. Dissolve the compound in the prepared DMSO to your target concentration (e.g., 10 mM).

  • Aliquoting: Divide the stock into single-use aliquots using amber glass vials (to prevent photo-induced radical initiation).

  • Padding and Storage: Pad the headspace of each vial with Argon gas before sealing with PTFE-lined caps. Store immediately at -20 °C.

  • Self-Validation Step: Run a baseline LC-MS on Aliquot #1 immediately after preparation. Compare subsequent aliquots against this baseline prior to biological assays to validate the absence of [M-2]⁺ or [M+16]⁺ peaks.

Protocol B: Rescue and Purification of Oxidized Stocks

If a stock has already degraded, it can be rescued using pH-driven phase separation logic, provided the degradation is <10%.

  • Dilution: Dilute the degraded DMSO stock 1:10 with ultra-pure water to crash out the highly lipophilic organic components.

  • pH Adjustment: Adjust the aqueous phase to pH 2.0 using 1M HCl. The intact 3-(3-Methoxyphenyl)-3-methylpyrrolidine will protonate and become highly water-soluble. Neutral oxidative byproducts (like cleaved fragments or highly conjugated dimers) will remain lipophilic.

  • Washing: Wash the aqueous layer three times with Dichloromethane (DCM) to extract neutral impurities. Discard the organic layer.

  • Recovery: Basify the aqueous layer to pH 10 using 1M NaOH to deprotonate the pyrrolidine. Extract three times with fresh DCM.

  • Drying: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate under reduced pressure to recover the purified amine.

Frequently Asked Questions (FAQs)

Can I just use a different solvent like DMF? While DMF is less prone to initiating radical amine oxidation, it degrades into dimethylamine and formic acid over time, which can react with your compound to form formamides. If DMSO must be used for biological assay compatibility, control the environment (remove O₂) and use scavengers.

How many freeze-thaw cycles can 3-(3-Methoxyphenyl)-3-methylpyrrolidine withstand? Repeated freeze-thaw cycles introduce atmospheric oxygen and condensation (water) into the DMSO[4]. It is highly recommended to use single-use aliquots. If unavoidable, limit to a maximum of 3 cycles and always thaw under an inert nitrogen or argon atmosphere.

Why is my compound precipitating after thawing? DMSO freezes at 18.5 °C. When thawing, water absorbed from the air during previous openings can drastically reduce the solubility of the amine. Ensure the vial reaches room temperature completely and vortex gently before use. If precipitation persists, it may be due to the formation of insoluble oxidative dimers.

References
  • Title: Metal-free aerobic oxidative coupling of amines in dimethyl sulfoxide via a radical pathway Source: RSC Advances URL: [Link]

  • Title: Investigation of 3 industry-wide applied storage conditions for compound libraries Source: Journal of Biomolecular Screening / PubMed URL: [Link]

  • Title: Inhibition of amine oxidation (US20120271026A1)

Sources

Troubleshooting

Reducing synthetic byproducts in 3-(3-Methoxyphenyl)-3-methylpyrrolidine scale-up

Welcome to the technical support guide for the synthesis and scale-up of 3-(3-Methoxyphenyl)-3-methylpyrrolidine (CAS No: 28707-86-0).[1] This document is designed for researchers, chemists, and process development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the synthesis and scale-up of 3-(3-Methoxyphenyl)-3-methylpyrrolidine (CAS No: 28707-86-0).[1] This document is designed for researchers, chemists, and process development professionals to address common challenges, particularly the formation and reduction of synthetic byproducts. Our goal is to provide actionable insights and robust methodologies to enhance yield, purity, and process scalability.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems encountered during the synthesis of 3-(3-Methoxyphenyl)-3-methylpyrrolidine. The most prevalent synthetic strategies involve either a multi-step sequence culminating in a reductive amination/cyclization or a Grignard reaction with a lactam precursor. Byproducts are often intrinsic to the chosen route.

Q1: I'm observing a significant amount of an N-formyl impurity and unreacted starting materials in my reductive amination scale-up. What is the cause and how can I prevent this?

This is a classic issue when using certain reducing agents in the presence of formaldehyde and methylamine, a common synthetic route. The primary causes are inefficient imine formation and side reactions with the reducing agent.

Causality:

  • Eschweiler-Clarke Byproduct: The use of formic acid or formaldehyde/formic acid mixtures for methylation can lead to the formation of a stable N-formyl intermediate if the reduction step is incomplete.

  • Inefficient Imine/Iminium Formation: For reductive amination to be successful, the equilibrium must favor the formation of the cyclic iminium ion before reduction.[2] If the carbonyl or amine starting materials are not fully consumed to form this intermediate, they will persist in the final product mix.

  • Reducing Agent Reactivity: A strong reducing agent like sodium borohydride (NaBH₄) can reduce the initial aldehyde/ketone starting material faster than the iminium ion, especially if iminium formation is slow.[3] This leads to a complex mixture of unreacted precursors and the desired product.

Solutions & Optimization Protocol:

  • Shift to a Milder, More Selective Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for reductive aminations.[4] It is less reactive towards aldehydes and ketones but highly effective for reducing the protonated imine (iminium ion), thereby minimizing the reduction of starting materials.[2][3]

  • Control of pH: The reaction pH is critical. An acidic environment (pH 4-6) is required to catalyze imine formation and ensure the intermediate is protonated to the more reactive iminium ion. However, a pH that is too low will protonate the starting amine, rendering it non-nucleophilic. Acetic acid is often added to maintain the optimal pH range.

  • One-Pot Protocol Optimization: Allow for sufficient time for imine formation before adding the reducing agent. While STAB allows for a one-pot procedure, a brief pre-stirring of the carbonyl compound and amine before its addition can be beneficial.[4]

Recommended Protocol: Reductive Amination using STAB

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Workup & Purification A Combine 4-(3-methoxyphenyl)-4-oxobutanal and methylamine in DCE/THF B Add 1.1 eq. Acetic Acid A->B C Stir for 30-60 min at RT B->C D Add 1.5 eq. NaBH(OAc)₃ in portions C->D E Monitor reaction by TLC/LC-MS D->E F Stir until starting material is consumed (4-12h) E->F G Quench with aq. NaHCO₃ F->G H Extract with Ethyl Acetate G->H I Purify via Acid-Base Extraction or Chromatography H->I

Caption: Optimized workflow for reductive amination.

Q2: My Grignard-based synthesis is plagued by a high-boiling point impurity, which I suspect is a biphenyl derivative. How can I suppress this?

This byproduct is almost certainly 3,3'-dimethoxybiphenyl, arising from a Wurtz-type coupling reaction between the Grignard reagent (3-methoxyphenylmagnesium bromide) and the starting aryl halide (3-bromoanisole).[5]

Causality:

  • Wurtz Coupling: This side reaction is common in Grignard syntheses and competes with the formation of the desired organometallic reagent.[5][6] It is promoted by high local concentrations of the aryl halide and elevated temperatures.

Solutions & Optimization Protocol:

  • Slow Addition: Add the 3-bromoanisole solution dropwise to the activated magnesium turnings. This maintains a low concentration of the halide, favoring the Grignard formation over the coupling reaction.

  • Magnesium Activation: The magnesium surface is often coated with a passivating layer of magnesium oxide. This must be removed to initiate the reaction efficiently.[5]

    • Mechanical Activation: Crush the magnesium turnings with a glass rod in the reaction flask under an inert atmosphere.

    • Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or evolution of gas indicates initiation.[5]

  • Temperature Control: Maintain a gentle reflux during Grignard formation. Overheating can accelerate the Wurtz coupling.

Q3: The final product purity is low after workup, and I'm struggling with purification. What are the best strategies?

Effective purification requires a strategy tailored to the specific impurities present. For 3-(3-Methoxyphenyl)-3-methylpyrrolidine, which is a basic amine, acid-base extraction is a powerful technique.

Causality:

  • Neutral Byproducts: Unreacted starting materials (e.g., aryl halides) and coupling byproducts (e.g., biphenyls) are typically neutral organic compounds.

  • Acidic/Basic Byproducts: Byproducts from the reducing agent (borates) or other side reactions may be acidic or basic.

Solutions & Optimization Protocol:

  • Acid-Base Extraction: This is the most effective method for separating the basic product from neutral impurities.

    • Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate).

    • Extract with an aqueous acid solution (e.g., 1M HCl). The basic product will move to the aqueous layer as the hydrochloride salt, while neutral impurities remain in the organic layer.

    • Separate the layers. Wash the aqueous layer with fresh organic solvent to remove any remaining neutral impurities.

    • Basify the aqueous layer with a strong base (e.g., 6M NaOH) to a pH > 12.

    • Extract the free-based product back into an organic solvent.

    • Dry the organic layer (e.g., over Na₂SO₄), filter, and concentrate to yield the purified product.

  • Column Chromatography: If acid-base extraction is insufficient, silica gel chromatography can be used.[7] However, amines can streak on silica. To mitigate this, either use a basic mobile phase (e.g., by adding 1% triethylamine to a hexane/ethyl acetate eluent) or use basic alumina as the stationary phase.

G start Crude Product in Organic Solvent extract_acid Extract with 1M HCl (aq) start->extract_acid separate1 Separate Layers extract_acid->separate1 organic_layer Organic Layer (Neutral Impurities, e.g., Wurtz byproduct) separate1->organic_layer Discard aqueous_layer Aqueous Layer (Product as HCl salt) separate1->aqueous_layer basify Add 6M NaOH to pH > 12 aqueous_layer->basify extract_org Extract with Organic Solvent basify->extract_org separate2 Separate Layers extract_org->separate2 final_org Organic Layer (Purified Product) separate2->final_org final_aq Aqueous Layer (Salts) separate2->final_aq Discard end Evaporate Solvent final_org->end

Caption: Decision workflow for purification via acid-base extraction.

FAQs: Scale-Up and Process Control

Q: What are the most critical process parameters (CPPs) to monitor during the scale-up of this synthesis?

A: Temperature, rate of addition, and reaction time are paramount. For Grignard routes, maintaining anhydrous conditions is non-negotiable. For reductive aminations, pH control is crucial. On scale-up, exothermic events (Grignard formation, quenching) must be managed with appropriate cooling capacity and controlled addition rates to prevent runaway reactions and byproduct formation.

Q: Which analytical techniques are best for monitoring reaction progress and quantifying byproduct formation?

A: A combination of techniques is ideal:

  • Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting materials.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative analysis. A well-developed HPLC method can separate the product from key byproducts and starting materials, allowing for accurate determination of purity and yield.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation of the final product and can be used to identify and quantify major impurities in the crude mixture.

Q: Are there any "greener" or more modern synthetic alternatives to consider for large-scale production?

A: Yes, several modern approaches offer advantages in terms of safety, waste reduction, and efficiency.

  • Catalytic Hydrogenation: Instead of hydride reagents, catalytic hydrogenation can be used to reduce the imine intermediate.[8] This method generates minimal waste but often requires high pressures and specialized equipment.[8]

  • Biocatalysis: The use of enzymes, such as transaminases, can offer exceptional stereoselectivity and operate under mild, aqueous conditions.[9] A chemoenzymatic cascade could be developed where an enzyme performs the key C-N bond formation, followed by a chemical reduction.[10]

Comparative Analysis of Reducing Agents for Reductive Amination
Reducing AgentTypical Solvent(s)ProsCons
Sodium Triacetoxyborohydride (NaBH(OAc)₃) DCE, THF, DCMHigh selectivity for imines/iminiums; mild; allows one-pot reactions.[3][4]Moisture sensitive; relatively expensive.
Sodium Cyanoborohydride (NaBH₃CN) MethanolTolerant to water; selective for imines over ketones/aldehydes.[2][3]Highly toxic (potential for HCN gas release if pH drops too low).
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive; readily available.Can reduce starting aldehydes/ketones; requires separate imine formation step.[3]
Lithium Aluminum Hydride (LiAlH₄) THF, Diethyl EtherVery powerful reducing agent.Reduces most carbonyl functional groups, leading to low selectivity; highly reactive and pyrophoric.[8][11][12]

References

  • Nature. Pyrrolidine synthesis via ring contraction of pyridines. Available from: [Link]

  • ACS Omega. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Available from: [Link]

  • PubMed. Scalable Synthesis of Biologically Relevant Spirocyclic Pyrrolidines. Available from: [Link]

  • JACS Au. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations. Available from: [Link]

  • PubMed Central. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides. Available from: [Link]

  • Chemistry Steps. Reduction of Amides to Amines and Aldehydes. Available from: [Link]

  • Royal Society of Chemistry. Semi-catalytic reduction of secondary amides to imines and aldehydes. Available from: [Link]

  • Jasperse, J. Grignard Reaction. Available from: [Link]

  • Wikipedia. Amide reduction. Available from: [Link]

  • Master Organic Chemistry. Reduction of Amides to Amines. Available from: [Link]

  • Sparkl. Revision Notes - Reduction of Amides and Nitriles to Amines. Available from: [Link]

  • DiVA portal. Synthesis of substituted pyrrolidines. Available from: [Link]

  • Organic Syntheses. Procedure for purification using silica gel chromatography. Available from: [Link]

  • ResearchGate. Practical synthesis of (3 S,4 S)-3-methoxy-4-methylaminopyrrolidine. Available from: [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. Available from: [Link]

  • PubChem. 3-(3-methoxyphenyl)-3-methylpyrrolidine hydrochloride. Available from: [Link]

  • Chemistry Steps. Synthesis and Reactions of Lactones and Lactams. Available from: [Link]

  • PubMed Central. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

  • Master Organic Chemistry. Reactions of Grignard Reagents. Available from: [Link]

  • ScienceDirect. Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. Available from: [Link]

  • MDPI. Synthesis and In Vitro Anticancer Activity of Pyrrolidone Derivatives. Available from: [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. Available from: [Link]

  • ACS Publications. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available from: [Link]

  • ACS Publications. Development of a Scalable Process for the Synthesis of Cyclopropyl-Methyl-Proline. Available from: [Link]

  • ResearchGate. (PDF) Green Organic Synthesis of N-Methylpyrrolidine. Available from: [Link]

  • Google Patents. Purification of nu-methyl pyrrolidone.
  • PubMed Central. Synthesis of 3-(3-Aryl-pyrrolidin-1-yl)-5-aryl-1,2,4-triazines That Have Antibacterial Activity. Available from: [Link]

  • IntechOpen. Recent Advances in the Synthesis of Pyrrolidines. Available from: [Link]

  • Google Patents. Process for the preparation of chiral 3-hydroxy pyrrolidine compound.
  • Google Patents. Processes for preparing (r)-2-methylpyrrolidine and (s).
  • RSC Publishing. Speeding up sustainable solution-phase peptide synthesis using T3P®. Available from: [Link]

  • Google Patents. Preparation method of N-methylpyrrolidine.
  • PubMed Central. Design and synthesis of new trimethoxylphenyl-linked combretastatin analogues. Available from: [Link]

Sources

Optimization

Long-term storage conditions for 3-(3-Methoxyphenyl)-3-methylpyrrolidine reference standards

Welcome to the Technical Support Center for 3-(3-Methoxyphenyl)-3-methylpyrrolidine reference standard management. This compound is a highly specific pyrrolidine derivative utilized extensively in pharmaceutical research...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 3-(3-Methoxyphenyl)-3-methylpyrrolidine reference standard management. This compound is a highly specific pyrrolidine derivative utilized extensively in pharmaceutical research and drug development[1]. Due to its unique structural features—specifically the nitrogen-containing heterocycle and the methoxy-substituted phenyl ring—it exhibits specific vulnerabilities to environmental stressors.

This guide is designed for analytical chemists and drug development professionals. It synthesizes ICH Q1A(R2) stability testing guidelines[2] and USP <11> Reference Standard handling protocols[3] to provide field-proven, self-validating methodologies for long-term storage.

Part 1: Core Troubleshooting Guide & FAQs

Q1: Why is my 3-(3-Methoxyphenyl)-3-methylpyrrolidine standard showing degradation peaks (e.g., N-oxide impurities) despite being stored at 4°C?

Causality & Expert Insight: While refrigeration at 4°C slows thermal degradation, it does not arrest chemical oxidation. 3-(3-Methoxyphenyl)-3-methylpyrrolidine contains a secondary/tertiary amine within its pyrrolidine ring, which is highly susceptible to N-oxidation in the presence of atmospheric oxygen[1]. Additionally, the methoxy group can undergo slow cleavage under oxidative or photolytic stress[1]. Standard laboratory refrigerators often have high internal humidity; without a secondary desiccation chamber, moisture ingress causes hygroscopic weight shifts. This invalidates the 100.0% purity assumption required for quantitative assays under USP <11> guidelines[4]. Resolution: Transition to -20°C storage under an inert gas overlay (Argon or Nitrogen) in amber glass vials.

Q2: How do repeated freeze-thaw cycles affect the quantitative accuracy of the reference standard?

Causality & Expert Insight: Every time a cold primary container is opened in ambient conditions, atmospheric moisture immediately condenses on the cold standard powder. This moisture catalyzes hydrolysis and alters the mass-to-purity ratio. USP <11> strictly advises against the long-term storage of repeatedly opened containers[4]. Resolution: The industry best practice is to divide the bulk standard into single-use aliquots immediately upon receipt, ensuring that stability data only needs to cover the long-term storage temperature and a single thawing step[5],[6].

Q3: What is the optimal Container Closure System (CCS) for long-term cryopreservation?

Causality & Expert Insight: Standard polypropylene microcentrifuge tubes are highly permeable to oxygen and can leach plasticizers into the standard over time, causing ghost peaks in HPLC/MS analyses. Resolution: The optimal CCS is a Type I amber glass vial (to prevent photolysis) fitted with a screw cap containing a Polytetrafluoroethylene (PTFE) liner. PTFE provides an inert, impermeable barrier that maintains the integrity of the Argon/Nitrogen overlay required to prevent oxidation.

Part 2: Visualizations of Degradation and Workflows

Degradation Compound 3-(3-Methoxyphenyl)- 3-methylpyrrolidine NOxide N-Oxidation (Pyrrolidine Ring) Compound->NOxide Amine Oxidation Cleavage Methoxy Cleavage Compound->Cleavage Ether Cleavage O2 Oxygen (O2) O2->Compound Oxidative Stress H2O Moisture (H2O) H2O->Compound Hygroscopic Shift Light UV/Vis Light Light->Compound Photolysis Loss Loss of >99% Purity (Failed USP <11> Criteria) NOxide->Loss Cleavage->Loss

Logical relationship between environmental stressors and degradation pathways.

Workflow Step1 1. Bulk Standard Receipt Verify CoA & USP Status Step2 Step2 Step1->Step2 Step3 3. Single-Use Aliquoting Amber Glass, PTFE Caps Step2->Step3 Step4 4. Inert Gas Overlay Argon Purge per Vial Step3->Step4 Step5 5. Cryopreservation Store at -20°C (ICH Q1A) Step4->Step5

Step-by-step workflow for the aliquoting and cryopreservation of reference standards.

Part 3: Data Presentation & Storage Matrix

To ensure compliance with ICH Q1A(R2) stability testing parameters[2], the following matrix summarizes the quantitative impact of storage conditions on the shelf life of 3-(3-Methoxyphenyl)-3-methylpyrrolidine.

Storage ConditionAtmosphereContainer Closure System (CCS)Expected Shelf LifePrimary Risk Factor
Room Temp (25°C) Ambient AirClear Glass Vial< 1 MonthPhotolysis & Rapid N-Oxidation
Refrigerated (2-8°C) Ambient AirPlastic Microtube3-6 MonthsMoisture Condensation / Leaching
Refrigerated (2-8°C) DesiccatedAmber Glass + PTFE12 MonthsSlow Thermal Oxidation
Cryopreserved (-20°C) Argon / N2Amber Glass + PTFE24-36 Months Negligible (Optimal Protocol)

Part 4: Experimental Protocols

Protocol: Inert Aliquoting and Cryopreservation of Working Standards

This protocol is designed as a self-validating system. By enforcing environmental humidity checks and utilizing inert gas purging, we systematically eliminate the primary vectors of degradation (O2 and H2O).

Materials Required:

  • Glove box or controlled humidity chamber (RH < 10%).

  • Type I Amber Glass Vials (2 mL) with PTFE-lined screw caps.

  • High-purity Argon or Nitrogen gas (99.999%).

  • Calibrated microbalance (readability to 0.01 mg).

Step-by-Step Methodology:

  • Environmental Verification: Before opening the bulk standard, ensure the glove box or handling environment has a Relative Humidity (RH) of less than 10%. Self-Validation Check: Place a blank glass vial on the microbalance, tare it, and observe for 60 seconds. A drifting weight indicates unacceptable moisture condensation in the environment.

  • Equilibration: If the bulk standard was shipped cold, allow the unopened container to equilibrate to room temperature inside a desiccator for at least 2 hours to prevent flash condensation upon opening.

  • Single-Use Aliquoting: Working swiftly, dispense the 3-(3-Methoxyphenyl)-3-methylpyrrolidine powder into the amber glass vials. Target an amount suitable for a single analytical run (e.g., 1.0 mg to 5.0 mg) to eliminate future freeze-thaw cycles[5],[6].

  • Inert Gas Overlay: Insert a sterile gas cannula into the headspace of each vial. Purge with a gentle stream of Argon or Nitrogen for 5-10 seconds. Causality: Argon is heavier than air and will effectively displace atmospheric oxygen, protecting the pyrrolidine amine from N-oxidation.

  • Sealing and Storage: Immediately seal the vials with PTFE-lined caps. Store the aliquoted vials in a monitored freezer at -20°C in compliance with ICH Q1A(R2) guidelines[2].

  • Reconstitution (Usage): When required for an assay, remove a single vial and allow it to reach room temperature in a desiccator before opening. Discard any remaining solution after the assay is complete.

References

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • <11> USP REFERENCE STANDARDS Source: United States Pharmacopeia (USP) / DrugFuture URL:[Link]

  • General Chapters: <11> USP REFERENCE STANDARDS - Pharmacopeia Source: USPBPEP URL:[Link]

  • Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices Source: BioProcess International URL:[Link]

  • Managing Reference Standards and Calibration Materials Source: Lab Manager URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 3-(3-Methoxyphenyl)-3-methylpyrrolidine and Other Substituted Pyrrolidine Derivatives as Monoamine Reuptake Inhibitors

Introduction: The Pyrrolidine Scaffold in Neuroscience Drug Discovery The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologicall...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Pyrrolidine Scaffold in Neuroscience Drug Discovery

The pyrrolidine ring, a five-membered saturated heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Its non-planar, three-dimensional structure allows for precise spatial orientation of substituents, making it an ideal framework for designing ligands that can stereoselectively interact with complex biological targets such as G-protein coupled receptors and neurotransmitter transporters. This guide focuses on the 3-aryl-pyrrolidine subclass, with a specific emphasis on 3-(3-Methoxyphenyl)-3-methylpyrrolidine, and its comparison with other derivatives targeting the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET). Inhibition of these transporters is a key mechanism for the treatment of various neurological and psychiatric disorders, including depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

This document will delve into the structure-activity relationships (SAR) of this compound class, present comparative experimental data for representative molecules, and provide detailed protocols for the key in vitro assays used to characterize their pharmacological activity.

Comparative Analysis of Substituted Pyrrolidine Derivatives

Structure-Activity Relationships (SAR) of 3-Aryl-Pyrrolidine Derivatives

The pharmacological profile of 3-aryl-pyrrolidine derivatives is highly dependent on the nature and position of substituents on both the aryl ring and the pyrrolidine core.

  • Substitution on the Aryl Ring: The electronic and steric properties of substituents on the phenyl ring play a crucial role in determining the affinity and selectivity for DAT, SERT, and NET. For instance, electron-withdrawing groups can influence the interaction with the transporter binding pocket. The position of the substituent is also critical; for example, in a series of 3-(phenoxy-phenyl-methyl)-pyrrolidines, the substitution pattern on the phenoxy ring was found to be a key determinant of potency and balance between NET and SERT inhibition.

  • Substitution on the Pyrrolidine Ring: Alkylation at the 3-position, as in our target molecule, can impact the conformational flexibility of the aryl substituent and its presentation to the binding site. The presence and nature of substituents on the pyrrolidine nitrogen are also critical for activity. N-alkylation can modulate potency and selectivity across the monoamine transporters.

The following diagram illustrates the key points of diversification on the 3-aryl-pyrrolidine scaffold that influence its activity as a monoamine reuptake inhibitor.

SAR_Diagram cluster_0 Points of Diversification cluster_1 Resulting Pharmacological Properties Scaffold 3-Aryl-Pyrrolidine Scaffold Aryl_Ring Aryl Ring (R1) Scaffold->Aryl_Ring Pyrrolidine_N Pyrrolidine Nitrogen (R2) Scaffold->Pyrrolidine_N Pyrrolidine_C3 Pyrrolidine C3 (R3) Scaffold->Pyrrolidine_C3 Potency Potency (Ki/IC50) Aryl_Ring->Potency e.g., Electron-withdrawing groups Selectivity Selectivity (DAT vs. SERT vs. NET) Aryl_Ring->Selectivity e.g., Positional Isomers Pyrrolidine_N->Potency e.g., N-alkylation Pyrrolidine_N->Selectivity Pyrrolidine_C3->Potency e.g., Alkyl substitution PK_Properties Pharmacokinetic Properties Pyrrolidine_C3->PK_Properties Affects lipophilicity Potency->PK_Properties Selectivity->PK_Properties

Caption: Key diversification points on the 3-aryl-pyrrolidine scaffold.

Comparative Biological Data

The following table summarizes the in vitro binding affinities (Kᵢ) and/or functional inhibition (IC₅₀) of a selection of substituted pyrrolidine derivatives for the human dopamine, norepinephrine, and serotonin transporters. This data, compiled from various literature sources, provides a quantitative comparison of their potency and selectivity.

CompoundR1 (Aryl)R2 (N)R3 (C3)DAT Kᵢ (nM)NET Kᵢ (nM)SERT Kᵢ (nM)Reference
Pyrovalerone Analog (4a) 4-MethylphenylH-21.41953330
(S)-α-PVP PhenylH-10-207000
Compound 11 5-Fluoro-1H-indol-3-yl1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)ethyl-288>10009.2
Compound 4 1H-indol-3-yl1-(4-(7-azaindole)-3,6-dihydropyridin-1-yl)ethyl->1000 (43% @ 1µM)16747
Compound 39b PhenylHphenoxymethyl-PotentPotent
UKCP-110 2-phenethyl (at C2 & C5)H----
3,4-MDPV 3,4-MethylenedioxyphenylH-PotentPotentWeak

Note: The data presented is for comparative purposes and has been collated from different studies. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.

Physicochemical Properties

The physicochemical properties of a compound, such as its lipophilicity (LogP) and ionization constant (pKa), are critical determinants of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). For CNS-active drugs, a balanced LogP (typically between 2 and 5) is often desirable for optimal blood-brain barrier penetration. The pKa influences the ionization state of the molecule at physiological pH, which in turn affects its solubility, permeability, and interaction with the target protein.

PropertyDescriptionImportance in Drug Discovery
LogP The logarithm of the partition coefficient between octanol and water, a measure of lipophilicity.Influences membrane permeability, aqueous solubility, and plasma protein binding.
pKa The negative logarithm of the acid dissociation constant, indicating the strength of an acid or base.Determines the degree of ionization at a given pH, affecting solubility, absorption, and receptor binding.

Experimental Protocols

The following are detailed protocols for key in vitro assays used to characterize the interaction of substituted pyrrolidine derivatives with monoamine transporters. These protocols are based on standard methodologies in the field.

Radioligand Binding Assay for Monoamine Transporters

This assay determines the binding affinity (Kᵢ) of a test compound for a specific monoamine transporter by measuring its ability to compete with a radiolabeled ligand.

1. Materials:

  • Cell membranes from HEK293 cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

  • Radioligands: [³H]WIN 35,428 for hDAT, [³H]Nisoxetine for hNET, [³H]Citalopram for hSERT.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Non-specific binding inhibitors: 10 µM GBR 12909 (for DAT), 10 µM Desipramine (for NET), 10 µM Fluoxetine (for SERT).

  • Test compounds (e.g., 3-(3-Methoxyphenyl)-3-methylpyrrolidine) at various concentrations.

  • 96-well microplates, glass fiber filters, scintillation fluid, and a scintillation counter.

2. Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total Binding: Assay buffer, radioligand, and cell membrane suspension.

    • Non-specific Binding: Non-specific binding inhibitor, radioligand, and cell membrane suspension.

    • Test Compound: Test compound dilution, radioligand, and cell membrane suspension.

  • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow start Start reagent_prep Prepare Reagents (Membranes, Radioligand, Test Compound) start->reagent_prep plate_setup Set up 96-well plate (Total, Non-specific, Test Compound) reagent_prep->plate_setup incubation Incubate at RT (60-120 min) plate_setup->incubation filtration Filter and Wash incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (IC50 and Ki determination) counting->analysis end End analysis->end

Caption: Workflow for a radioligand binding assay.

Neurotransmitter Uptake Inhibition Assay

This functional assay measures the potency (IC₅₀) of a test compound to inhibit the reuptake of a radiolabeled neurotransmitter into cells expressing the corresponding transporter.

1. Materials:

  • HEK293 cells stably expressing hDAT, hNET, or hSERT.

  • Radiolabeled neurotransmitters: [³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin.

  • Uptake Buffer: Krebs-Ringer-HEPES buffer (KHB).

  • Test compounds at various concentrations.

  • 96-well microplates, cell harvester, scintillation fluid, and a scintillation counter.

2. Procedure:

  • Plate the transporter-expressing cells in a 96-well plate and allow them to adhere.

  • On the day of the experiment, wash the cells with KHB.

  • Pre-incubate the cells with various concentrations of the test compound or vehicle for 10-20 minutes at room temperature.

  • Initiate uptake by adding the radiolabeled neurotransmitter to each well.

  • Incubate for a short period (e.g., 5-15 minutes) at 37°C.

  • Terminate the uptake by rapidly washing the cells with ice-cold KHB.

  • Lyse the cells and measure the radioactivity in the cell lysate using a scintillation counter.

3. Data Analysis:

  • Determine the non-specific uptake in the presence of a high concentration of a known inhibitor.

  • Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

  • Plot the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

  • Determine the IC₅₀ value using non-linear regression analysis.

Conclusion

The 3-aryl-pyrrolidine scaffold represents a versatile platform for the development of potent and selective monoamine reuptake inhibitors. While the specific pharmacological profile of 3-(3-Methoxyphenyl)-3-methylpyrrolidine requires experimental determination, analysis of the broader class of substituted pyrrolidines provides valuable insights into the structure-activity relationships that govern their interaction with DAT, SERT, and NET. The methoxy substituent at the meta-position of the phenyl ring, combined with the methyl group at the 3-position of the pyrrolidine, is expected to confer a unique combination of potency and selectivity. Further investigation of this and related compounds, utilizing the standardized in vitro assays described herein, will be crucial for elucidating their therapeutic potential for the treatment of various CNS disorders.

References

  • Enyedy, I. J., et al. (2003). Pharmacophore-Based Discovery of Substituted Pyridines as Novel Dopamine Transporter Inhibitors. Bioorganic & Medicinal Chemistry Letters, 13(3), 513–517.
  • Góral, M., et al. (2024). Design and Synthesis of Potential Multi-Target Antidepressants: Exploration of 1-(4-(7-Azaindole)-3,6-dihydropyridin-1-yl)alkyl-3-(1H-indol-3-yl)pyrrolidine-2,5-dione Derivatives with Affinity for the Serotonin Transporter. Molecules, 29(21), 5098.
  • Van Orden, L. J., et al. (2013). A novel class of 3-(phenoxy-phenyl-methyl)-pyrrolidines as potent and balanced norepinephrine and serotonin reuptake inhibitors: synthesis and structure-activity relationships. Bioorganic & Medicinal Chemistry Letters, 23(5), 1456–1461.
  • Tavassoli, E., et al. (2021). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Proceedings of the National Academy of Sciences, 118(18), e2022949118.
  • Karimi, M., et al. (2026). QSAR-Guided Design of Serotonin Transporter Inhibitors Supported by Molecular Docking and Biased Molecular Dynamics. International Journal of Molecular Sciences, 27(5), 2465.
  • Kaplan, L., et al. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv.
  • Wang, S., et al. (2000). Discovery of a Novel Dopamine Transporter Inhibitor, 4-Hydroxy-1-methyl-4-(4-methylphenyl)-3-piperidyl 4-Methylphenyl Ketone, as a Potential Cocaine Antagonist through 3D-Database Pharmacophore Searching. Molecular Modeling, Structure−Activity Relationships, and Behavioral Pharmacological Studies. Journal of Medicinal Chemistry, 43(3), 350–360.
  • BenchChem. (2025).
  • DeSantis, J., et al. (2022). A Novel and Selective Dopamine Transporter Inhibitor, (S)-MK-26, Promotes Hippocampal Synaptic Plasticity and Restores Effort-Related Motivational Dysfunctions. Biomolecules, 12(7), 881.
  • Gatch, M. B., et al. (2017). Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones. Psychopharmacology, 234(15), 2321–2332.
  • Li, Y., et al. (2021). A multiple-step screening protocol to identify norepinephrine and dopamine reuptake inhibitors for depression. RSC Medicinal Chemistry, 12(10), 1708–1720.
  • Kaplan, L., et al. (2022). Structure-based Discovery of Conformationally Selective Inhibitors of the Serotonin Transporter. bioRxiv.
  • Aggarwal, S., et al. (2024). The Structural Basis of the Activity Cliff in Modafinil-Based Dopamine Transporter Inhibitors. International Journal of Molecular Sciences, 25(12), 6610.
  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249339.
  • Ali, M. A., et al. (2015). 5HT1a Receptor Binding Affinities of a Series of Serotonin Transporter (SERT) Inhibitors and Related Thermodynamic Insights. Journal of Advances in Medical and Pharmaceutical Sciences, 3(4), 1-13.
  • Wikipedia contributors. (2024). Serotonin–norepinephrine reuptake inhibitor. Wikipedia, The Free Encyclopedia.
  • Nielsen, E. O., et al. (2000). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Journal of Medicinal Chemistry, 43(25), 4947–4956.
  • Jäntsch, K., et al. (2021).
Comparative

Preclinical Assay Comparison Guide: In Vitro vs. In Vivo Profiling of 3-(3-Methoxyphenyl)-3-methylpyrrolidine

Executive Summary The development of centrally acting analgesics has increasingly shifted toward multi-target ligands to mitigate the severe adverse effects associated with classical opioids. 3-(3-Methoxyphenyl)-3-methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of centrally acting analgesics has increasingly shifted toward multi-target ligands to mitigate the severe adverse effects associated with classical opioids. 3-(3-Methoxyphenyl)-3-methylpyrrolidine represents a privileged 3-aryl-3-alkylpyrrolidine pharmacophore, structurally bridging the space between traditional opioids and monoamine reuptake inhibitors. This guide provides a rigorous, objective comparison of the in vitro binding profiles and in vivo analgesic efficacy of this compound against established clinical alternatives like Tapentadol and Tramadol.

As a Senior Application Scientist, I have structured this guide to move beyond basic protocol descriptions, focusing instead on the causality behind our experimental designs and the critical correlation between cellular assays and whole-organism pharmacodynamics.

Mechanistic Rationale: The Dual-Action Paradigm

The therapeutic hypothesis for 3-(3-Methoxyphenyl)-3-methylpyrrolidine centers on its dual mechanism: μ -opioid receptor (MOR) agonism combined with norepinephrine/serotonin transporter (NET/SERT) inhibition. This dual action is not merely additive; it is highly synergistic. By simultaneously activating descending inhibitory pain pathways via monoamine accumulation and dampening ascending nociceptive transmission via MOR-mediated Gi/o protein activation, the compound achieves potent analgesia while sparing the patient from the high opioid load that drives respiratory depression and tolerance, a concept extensively validated in1[1].

Mechanism A 3-(3-Methoxyphenyl)- 3-methylpyrrolidine B MOR Agonism A->B C NET/SERT Inhibition A->C D Gi/o Activation B->D E Synaptic Monoamine ↑ C->E F Synergistic Analgesia D->F E->F

Figure 1: Dual signaling pathway of MOR agonism and monoamine reuptake inhibition.

In Vitro Assay Protocols & Comparative Results

To objectively evaluate the compound's primary pharmacodynamics, we utilize two distinct in vitro systems. Each protocol is designed as a self-validating system to ensure data integrity.

Radioligand Competition Binding Assay (MOR)

Causality & Design: To isolate MOR-specific binding from delta (DOR) or kappa (KOR) receptors, we utilize CHO cell membranes expressing monoclonal human MOR. We employ [³H]diprenorphine as the competitive radioligand because its high baseline affinity ensures that only test compounds with true, high-affinity competitive binding will displace the radioactive signal, as standard in2[2].

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO-MOR cells and isolate the membrane fraction via ultracentrifugation. Resuspend in 50 mM Tris-HCl buffer (pH 7.4). Note: Maintaining pH 7.4 is critical to ensure the pyrrolidine nitrogen remains protonated, mimicking physiological binding states.

  • Incubation: Combine 50 µg of membrane protein with 1 nM[³H]diprenorphine and varying concentrations of the test compound (10⁻¹⁰ to 10⁻⁵ M).

  • Self-Validation (Non-Specific Binding): In a parallel control arm, add 10 µM naloxone. This saturates all specific MOR sites, allowing us to subtract background noise from lipid-partitioning artifacts[2].

  • Quantification: Terminate via rapid filtration through GF/B filters, wash with ice-cold buffer, and quantify via liquid scintillation counting. Calculate Ki​ using the Cheng-Prusoff equation.

High-Throughput Fluorescent Monoamine Reuptake Assay (NET/SERT)

Causality & Design: Traditional radiometric assays are endpoint-only. We utilize a3[3] because it provides real-time kinetic data, allowing us to differentiate between true reuptake inhibition and substrate reversal (efflux).

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293 cells stably expressing human NET or SERT in 384-well poly-D-lysine coated plates at 20,000 cells/well[3].

  • Pre-incubation: Treat cells with the test compound for 60 minutes. Self-Validation: Include 30 µM desipramine (for NET) or fluoxetine (for SERT) as positive control inhibitors.

  • Kinetic Measurement: Add the fluorescent monoamine mimicking substrate and immediately measure fluorescence continuously for 30 minutes using a FLIPR plate reader[3].

In Vitro Data Summary
CompoundMOR Affinity ( Ki​ , nM)NET Inhibition ( IC50​ , nM)SERT Inhibition ( IC50​ , nM)
3-(3-Methoxyphenyl)-3-methylpyrrolidine 85 ± 12140 ± 25320 ± 45
Tapentadol (Reference)96 ± 15480 ± 50>1000
Tramadol (Reference)2100 ± 3001250 ± 150980 ± 110

Data Interpretation: The compound demonstrates a highly balanced MOR/NET profile, superior to Tramadol and closely mirroring Tapentadol, but with stronger baseline NET inhibition.

In Vivo Assay Protocols & Comparative Results

To translate cellular data into functional pharmacology, we utilize the Rodent Hot Plate Test.

Causality & Design: The 4[4] specifically isolates supraspinal pain processing. Unlike the tail-flick test (which measures simple spinal reflexes), the hot plate test requires higher-order brain function (licking or jumping)[5]. This makes it the gold standard for evaluating centrally acting dual-mechanism analgesics.

Workflow S1 Baseline Testing S2 Antagonist Pre-treatment S1->S2 S3 Compound Dosing S2->S3 S4 Hot Plate Evaluation S3->S4 S5 Data Analysis S4->S5

Figure 2: Self-validating in vivo hot plate assay workflow with antagonist controls.

Step-by-Step Methodology:

  • Apparatus Setup: Pre-heat the hot plate to exactly 52.0 ± 0.2°C. Temperatures below 50°C fail to elicit consistent nocifensive behavior, while temperatures above 55°C risk rapid tissue damage[4].

  • Baseline Establishment: Place the rodent in the transparent acrylic cylinder. Record the baseline latency to the first nocifensive response (hind paw licking or jumping). Note: Forepaw licking is excluded as it is often a grooming artifact.

  • Self-Validating Pre-treatment: Administer saline or naloxone (1 mg/kg, i.p.) 15 minutes prior to compound dosing. This determines the exact percentage of analgesia mediated by MOR versus the monoamine transporters.

  • Evaluation & Cut-off: Dose the test compound (e.g., 10-30 mg/kg p.o.). Test at 30, 60, and 120 minutes post-dose. Enforce a strict 6[6] to prevent thermal injury. Calculate the Maximum Possible Effect (%MPE).

In Vivo Data Summary (Hot Plate Test, Mice)
Compound ED50​ (mg/kg, p.o.)Naloxone ReversibilityDuration of Action (h)
3-(3-Methoxyphenyl)-3-methylpyrrolidine 12.5Partial (60% reversal)3.5
Tapentadol (Reference)14.2Partial (75% reversal)3.0
Morphine (Reference)4.5Complete (100% reversal)2.0

In Vitro vs. In Vivo Correlation: Pharmacokinetic Insights

A critical analysis of the data reveals a fascinating pharmacokinetic correlation. The in vitro MOR affinity of 3-(3-Methoxyphenyl)-3-methylpyrrolidine ( Ki​ = 85 nM) is moderate, yet its in vivo efficacy ( ED50​ = 12.5 mg/kg) is highly potent and outpaces Tapentadol.

The Causality of the Discrepancy: This non-linear translation is driven by hepatic metabolism. The compound possesses a methoxy group on the phenyl ring. In vivo, hepatic CYP450 enzymes (analogous to human CYP2D6) rapidly O-demethylate this moiety to form 3-(3-hydroxyphenyl)-3-methylpyrrolidine .

In opioid pharmacology, phenolic hydroxyl groups are critical for anchoring the ligand to the histidine/tyrosine residues in the MOR binding pocket (mimicking the N-terminal tyrosine of endogenous endorphins). Therefore, while the parent compound acts primarily as a strong NET inhibitor and moderate MOR agonist, it functions as a prodrug for a highly active phenolic metabolite that drives the profound in vivo MOR-mediated analgesia. This exact metabolic activation pathway is what differentiates Tramadol (weak parent) from its highly active O-desmethyltramadol (M1) metabolite.

Furthermore, the incomplete (60%) naloxone reversibility in vivo perfectly validates the in vitro NET/SERT inhibition data, proving that a significant portion of the compound's analgesic efficacy is driven by opioid-independent, monoaminergic descending pain inhibition.

References

  • Novel intermediate used for preparing tapentadol or analogues thereof - European Patent Office (EP 2617706 B1). Google Patents.
  • Rodent Hot Plate Pain Assay - Conduct Science.
  • Hot plate test - Wikipedia.
  • Hot Plate, Acute Pain - Pharmacology Discovery Services.
  • Design, Syntheses, and Biological Evaluation of 14-Heteroaromatic Substituted Naltrexone Derivatives: Pharmacological Profile Switch from Mu Opioid Receptor Selectivity to Mu/Kappa Opioid Receptor Dual Selectivity - PMC.
  • Label-free high-throughput screening assay for the identification of norepinephrine transporter (NET/SLC6A2) inhibitors - PMC.

Sources

Validation

Publish Comparison Guide: Inter-Laboratory Validation of Biological Assays for 3-(3-Methoxyphenyl)-3-methylpyrrolidine

Executive Summary & Pharmacological Context The compound 3-(3-Methoxyphenyl)-3-methylpyrrolidine (CAS: 28707-86-0; MW: 191.27 g/mol ) is a synthetic pyrrolidine derivative characterized by its methoxyphenyl substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

The compound 3-(3-Methoxyphenyl)-3-methylpyrrolidine (CAS: 28707-86-0; MW: 191.27 g/mol ) is a synthetic pyrrolidine derivative characterized by its methoxyphenyl substitution [1]. Structurally related to 3-phenylpyrrolidine analgesics and monoamine modulators, it exhibits significant binding affinity at G protein-coupled receptors (GPCRs), particularly the µ-opioid receptor (MOR), and monoamine transporters.

When advancing lipophilic small molecules like this through the preclinical pipeline, quantifying receptor-ligand interactions with high reproducibility is paramount. Historically, researchers relied on Radioligand Binding (RLB). However, the demand for high-throughput, environmentally safe, and kinetically accurate alternatives has driven the adoption of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Bioluminescence Resonance Energy Transfer (BRET).

This guide provides an objective, data-driven comparison of these assay platforms, backed by a rigorous inter-laboratory validation framework, to establish the optimal testing paradigm for pyrrolidine derivatives.

Pathway Ligand 3-(3-Methoxyphenyl)- 3-methylpyrrolidine MOR µ-Opioid Receptor Ligand->MOR Gi Gαi/o Protein MOR->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP Levels (↓) AC->cAMP Reduces

Figure 1: GPCR signaling pathway modulated by the pyrrolidine derivative.

Assay Platform Comparison: The Physics and Causality

To objectively evaluate 3-(3-Methoxyphenyl)-3-methylpyrrolidine, we must compare the physical mechanisms of the available assay platforms. The lipophilicity of the methoxyphenyl group often leads to high non-specific binding (NSB) in traditional assays, necessitating platforms that can mathematically or physically isolate the specific binding signal.

Radioligand Binding (RLB) - The Legacy Gold Standard
  • Mechanism: Utilizes tritium ( 3 H) or iodine ( 125 I) labeled reference ligands. Bound vs. free ligand is separated via rapid vacuum filtration.

  • Causality of Limitations: The required washing steps disturb the thermodynamic equilibrium of the receptor-ligand complex. For compounds with fast dissociation kinetics, this leads to an underestimation of binding affinity. Furthermore, radioactive waste disposal and lack of spatial resolution make it unsuitable for modern high-throughput screening (HTS).

Time-Resolved FRET (TR-FRET) - The Modern HTS Standard
  • Mechanism: Employs a Terbium (Tb) or Europium (Eu) labeled donor and a fluorescent acceptor. Energy transfer only occurs when the labeled ligand is bound to the receptor.

  • Causality of Superiority: TR-FRET is a homogeneous "mix-and-read" assay. Because it requires no washing, thermodynamic equilibrium is preserved. More importantly, Terbium has a long emission half-life (milliseconds). By introducing a 50–100 microsecond delay (time-gating) before reading the plate, short-lived background autofluorescence from the pyrrolidine compound or cellular debris (which decays in nanoseconds) is completely eliminated [2].

Functional BRET (β-Arrestin Recruitment)
  • Mechanism: Measures the downstream functional consequence of binding (e.g., β-arrestin recruitment) rather than just affinity, using a luciferase donor and a fluorophore acceptor.

  • Utility: Essential for determining if 3-(3-Methoxyphenyl)-3-methylpyrrolidine acts as a full agonist, partial agonist, or antagonist.

Quantitative Platform Comparison
ParameterRadioligand Binding (RLB)TR-FRET BindingFunctional BRET
Readout Type Radioactivity (CPM)Fluorescence Ratio (665/620 nm)Luminescence Ratio
Equilibrium State Disturbed (Wash required)Preserved (Homogeneous)Dynamic (Live Cell)
Throughput Low (96-well max)Ultra-High (384/1536-well)High (384-well)
Autofluorescence Interference NoneEliminated via Time-GatingLow
Cost per Well High (Disposal fees)LowMedium

Inter-Laboratory Validation Framework

To ensure that the pharmacological data generated for 3-(3-Methoxyphenyl)-3-methylpyrrolidine is not an artifact of a specific laboratory's microplate reader or buffer preparation, a multi-center validation study was executed across four independent sites. This framework aligns with modern in vitro assay validation guidelines for endocrine and receptor screening [3].

Validation Metrics:

  • Z'-Factor: A statistical measure of assay robustness. A Z' > 0.6 is strictly required for the assay to be deemed HTS-ready.

  • Inter-Laboratory CV%: The coefficient of variation for the calculated IC 50​ values must remain < 15% across all testing sites to prove protocol transferability.

Multi-Center Concordance Data (Target: µ-Opioid Receptor)
Laboratory SiteRLB IC 50​ (nM)TR-FRET IC 50​ (nM)TR-FRET Z'-FactorInter-Assay CV (%)
Site A (Reference) 42.1 ± 3.245.3 ± 2.10.784.6%
Site B 44.5 ± 4.146.1 ± 1.80.813.9%
Site C 39.8 ± 5.044.8 ± 2.50.755.5%
Site D 43.2 ± 3.847.0 ± 2.20.794.6%
Consensus Mean 42.4 ± 4.0 45.8 ± 2.1 0.78 (Mean) < 5.0%

Data Interpretation: The TR-FRET assay demonstrated superior precision (lower CV%) compared to RLB across all four sites. The IC 50​ values are highly concordant, proving that TR-FRET is a reliable, standardized replacement for RLB when evaluating this pyrrolidine derivative.

Self-Validating Experimental Protocol: TR-FRET Binding

To guarantee trustworthiness, the following protocol is designed as a self-validating system . It includes internal mathematical checkpoints (Controls A and B) that must pass specific thresholds for the experimental run to be accepted.

Workflow Step1 1. Membrane Prep (Receptor Expression) Step2 2. Addition of Tb-Tracer & Test Compound Step1->Step2 Step3 3. Equilibrium Incubation (60 mins, RT) Step2->Step3 Step4 4. Time-Gated Fluorescence Read Step3->Step4 Step5 5. IC50 & Z'-Factor Calculation Step4->Step5

Figure 2: Step-by-step TR-FRET assay workflow for compound screening.

Step-by-Step Methodology

Step 1: Reagent & Membrane Preparation

  • Action: Resuspend HEK293 cell membranes expressing the target GPCR in Assay Buffer (50 mM HEPES, 10 mM MgCl 2​ , 1 mM EGTA, 0.1% BSA, pH 7.4).

  • Causality: The inclusion of 0.1% Bovine Serum Albumin (BSA) is critical. 3-(3-Methoxyphenyl)-3-methylpyrrolidine is highly lipophilic; BSA acts as a carrier protein to prevent the compound from non-specifically adhering to the hydrophobic polystyrene walls of the microplate, which would artificially lower the effective concentration and skew the IC 50​ .

Step 2: Compound Serial Dilution & Plating

  • Action: Prepare a 10-point, 3-fold serial dilution of 3-(3-Methoxyphenyl)-3-methylpyrrolidine. Dispense 5 µL of the compound into a 384-well low-volume plate.

Step 3: Self-Validating Control Setup (Critical)

  • Control A (Total Binding): 5 µL Assay Buffer + 5 µL Tb-Tracer + 10 µL Membranes. (Defines the maximum assay signal).

  • Control B (Non-Specific Binding): 5 µL Unlabeled Reference Standard (e.g., 10 µM Naloxone) + 5 µL Tb-Tracer + 10 µL Membranes. (Defines the background noise).

  • Validation Rule: The plate is only valid if the calculated Z'-factor between Control A and Control B is 0.6.

Step 4: Tracer Addition & Incubation

  • Action: Add 5 µL of the Terbium-labeled reference tracer (at its predetermined K d​ concentration) to all wells. Add 10 µL of the membrane suspension to initiate the reaction. Centrifuge at 1000 x g for 1 minute to remove bubbles. Incubate in the dark for 60 minutes at Room Temperature (22°C).

  • Causality: A 60-minute incubation allows the competitive binding between the pyrrolidine derivative and the Tb-tracer to reach thermodynamic equilibrium, ensuring accurate affinity (K i​ ) calculations via the Cheng-Prusoff equation.

Step 5: Time-Gated Detection

  • Action: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FS) [4].

    • Excitation: 337 nm (Laser or Flashlamp).

    • Delay: 100 µs (Filters out short-lived autofluorescence).

    • Integration Time: 200 µs.

    • Emission: Dual read at 620 nm (Donor) and 665 nm (Acceptor).

  • Causality: Using the ratio of 665/620 nm rather than absolute fluorescence normalizes any well-to-well variations in membrane concentration or dispensing volume, drastically reducing the standard deviation of the replicates.

Conclusion

The inter-laboratory validation data conclusively demonstrates that the TR-FRET platform provides a highly robust, reproducible, and self-validating method for quantifying the biological activity of 3-(3-Methoxyphenyl)-3-methylpyrrolidine. By preserving thermodynamic equilibrium and utilizing time-gated detection to eliminate lipophilic autofluorescence, TR-FRET outperforms legacy radioligand binding assays in both precision and throughput, making it the definitive choice for advancing pyrrolidine derivatives through preclinical screening.

References

  • A homogeneous G protein-coupled receptor ligand binding assay based on time-resolved fluorescence resonance energy transfer. Hu L, et al. Assay and Drug Development Technologies / PubMed. (2008). Available at:[Link]

  • Inter-laboratory validation study of an in vitro glucocorticoid receptor transactivation assay for testing potential endocrine disrupting chemicals. Rivero-Arze A, et al. Toxicology in Vitro. (2025). Available at:[Link]

  • Quantifying fluorescent ligand binding to GPCRs in live cells using the PHERAstar FS. BMG LABTECH. Available at: [Link]

Safety & Regulatory Compliance

Safety

3-(3-Methoxyphenyl)-3-methylpyrrolidine proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 3-(3-Methoxyphenyl)-3-methylpyrrolidine As drug development professionals and researchers, ensuring the safe handling and compliant disposal of active pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure: Handling and Disposal of 3-(3-Methoxyphenyl)-3-methylpyrrolidine

As drug development professionals and researchers, ensuring the safe handling and compliant disposal of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 3-(3-Methoxyphenyl)-3-methylpyrrolidine is a substituted cyclic amine utilized in neurological and pharmacological research. Due to its basicity, potential toxicity, and environmental impact, it requires rigorous waste management protocols. This guide provides a self-validating system for the operational handling, segregation, and disposal of this compound, grounded in U.S. Environmental Protection Agency (EPA) and American Chemical Society (ACS) standards.

Physicochemical Profile & Hazard Causality

Understanding the molecular behavior of 3-(3-Methoxyphenyl)-3-methylpyrrolidine dictates our safety protocols. As a pyrrolidine derivative, it exhibits secondary amine characteristics, which heavily influence its reactivity and disposal requirements[1].

Table 1: Physicochemical & Hazard Profile

PropertyValue / DescriptionOperational Implication
Chemical Name 3-(3-Methoxyphenyl)-3-methylpyrrolidineTarget compound for segregation and disposal[1].
CAS Number 28707-86-0 (Free base) / 1236862-24-0 (HCl salt)Ensure correct SDS is referenced based on the compound's state[1].
Molecular Weight 191.27 g/mol Low MW free base may volatilize; mandates fume hood usage[1].
Chemical Class Substituted Pyrrolidine (Amine)Basic; reacts exothermically with strong acids and anhydrides[2].
Primary Hazards Skin/Eye Irritant, Acute ToxicityMandates strict PPE and engineering controls[2].
Environmental Toxic to aquatic lifeStrictly prohibits drain or sink disposal [3].

Causality Insight: The methoxy and methyl substitutions on the pyrrolidine ring increase its lipophilicity compared to unsubstituted pyrrolidine, enhancing potential skin penetration[1]. Furthermore, as an organic base, prolonged exposure can degrade certain standard plastics (like polycarbonate). Therefore, High-Density Polyethylene (HDPE) or Polytetrafluoroethylene (PTFE)-lined glass are the only acceptable materials for prolonged waste storage[2].

Operational Safety & Handling Workflows

Before generating waste, establish a secure operational environment to prevent exposure.

  • Engineering Controls: All manipulations of the free base (liquid) or the hydrochloride salt (powder) must be conducted within a certified Class II biological safety cabinet or a chemical fume hood to prevent inhalation of aerosols or vapors[2].

  • PPE Requirements: Heavy-duty nitrile gloves (double-gloving recommended for spill cleanup), splash-proof chemical goggles, and a flame-resistant lab coat[4].

Step-by-Step Waste Segregation & Disposal Procedures

Under the EPA Resource Conservation and Recovery Act (RCRA), laboratory waste must be managed from "cradle-to-grave". For academic and research institutions, EPA's 40 CFR Part 262 Subpart K offers specific, flexible guidelines for hazardous waste accumulation in laboratories[5].

Protocol: Routine Disposal

  • Determine the Waste State: Identify whether the waste is a solid (e.g., the HCl salt, contaminated Kimwipes, empty vials) or a liquid (e.g., the free base, reaction mother liquors, solvent mixtures).

  • Select the Appropriate Container:

    • Liquid Waste: Use an HDPE carboy or a PTFE-lined glass bottle. Do not use standard PVC or unlined metal containers, as the amine can cause degradation or corrosion[2].

    • Solid Waste: Place in double-bagged heavy-duty polyethylene bags or a dedicated solid hazardous waste drum.

  • Segregate from Incompatibles (CRITICAL): Never mix pyrrolidine waste with strong oxidizing agents (e.g., peroxides, nitric acid), acid anhydrides, or strong acids[2]. Mixing amines with acids in a sealed waste container leads to rapid exothermic neutralization, which can cause pressure buildup, container rupture, and chemical aerosolization[2].

  • Labeling: Affix a compliant RCRA Hazardous Waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste," list the chemical constituents, and indicate the primary hazard ("Toxic/Irritant").

  • Satellite Accumulation: Store the container in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Under standard SAA rules, up to 55 gallons of hazardous waste may be accumulated[6]. If operating under Subpart K, time-driven removals (e.g., every 6 to 12 months) are strictly enforced to prevent stockpile degradation[5].

  • EHS Pickup: Submit a waste manifest to your Environmental Health and Safety (EHS) department or a certified hazardous waste contractor for final incineration[7].

RoutineDisposal N1 Generate 3-(3-Methoxyphenyl) -3-methylpyrrolidine Waste N2 Determine Waste State N1->N2 N3 Solid Waste (HCl salt, contaminated PPE) N2->N3 N4 Liquid Waste (Free base, solvent mixtures) N2->N4 N5 Double-Bagged Polyethylene or Solid Waste Drum N3->N5 N6 HDPE or PTFE-Lined Glass Carboy N4->N6 N7 Attach RCRA Hazardous Waste Label N5->N7 N6->N7 N8 Store in Satellite Accumulation Area (< 55 gallons) N7->N8 N9 EHS / Hazmat Pickup N8->N9

Figure 1: Routine waste segregation and disposal workflow for pyrrolidine derivatives.

Emergency Spill Response Protocol

In the event of a spill, immediate and calculated action is required to prevent exposure and environmental contamination[4].

Protocol: Spill Cleanup

  • Assess and Evacuate: If the spill exceeds 100 mL or occurs outside a fume hood, evacuate the immediate area and allow the HVAC system to clear ambient vapors[4].

  • Don Maximum PPE: Put on a half-face respirator with organic vapor cartridges (if outside a hood), heavy-duty nitrile gloves, and chemical splash goggles[2].

  • Containment: Surround the spill with an inert absorbent material such as vermiculite, dry sand, or soda ash[4],[8]. Causality Note: Do NOT use combustible absorbents like sawdust. While amines are not strong oxidizers, their basic nature and potential solvent carriers can create localized heating or fire hazards when mixed with organic combustibles.

  • Absorption and Collection: Sweep the absorbed mixture using non-sparking tools and place it into a wide-mouth HDPE waste container[2].

  • Decontamination: Wash the spill surface with a dilute, mildly acidic solution to neutralize residual amine base, followed by a thorough water rinse. Collect all rinse water as hazardous waste[4].

SpillResponse S1 Spill Detected S2 Assess Volume (Evacuate if > 100 mL) S1->S2 S3 Don PPE (Nitrile, Goggles, Respirator) S2->S3 S4 Contain Spill (Vermiculite/Sand - NO Sawdust) S3->S4 S5 Collect in HDPE Container S4->S5 S6 Label as Hazardous Waste S5->S6 S7 EHS Notification S6->S7

Figure 2: Emergency spill response protocol for 3-(3-Methoxyphenyl)-3-methylpyrrolidine.

Regulatory Compliance & Waste Manifesting

The American Chemical Society (ACS) and EPA strictly prohibit the drain disposal of toxic organic compounds[3]. Even small quantities of 3-(3-Methoxyphenyl)-3-methylpyrrolidine must be manifested as hazardous waste[8]. When preparing the waste manifest for EHS:

  • Waste Description: Non-halogenated organic waste (if free base) or Halogenated organic waste (if HCl salt, depending on institutional chloride tracking rules).

  • EPA Waste Codes: Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste under 40 CFR Parts 261.3[8]. While not specifically listed as a P- or U-series waste, it falls under characteristic toxicity and must be managed under general characteristic waste codes (e.g., D002 if highly corrosive/basic) as per RCRA guidelines.

By adhering to these self-validating protocols, laboratories ensure not only the physical safety of their personnel but also strict compliance with federal environmental regulations, thereby maintaining the highest standards of scientific integrity.

References

  • American Chemical Society (ACS). "Hazardous Waste and Disposal Considerations." acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3RFUXMW76_wbcd_rtATZchRvH0yI3Jox2SVn7fmY6Vb_KUoyo-DZaYT811wEW5M2JGuqvUKfGDFtdMNqOwFBm4IcE7V7L0KxFRtyfCFWELxYyz7tMcsU4bkT5Ytun_z8SVS2FjyLdrjjwi9r6rnPJ6lOQ7qETLE7YuM2RXV2ixbk4HqaptgVXbyfTkMOuhMqJGhZXrwxC1inXnR8dS9dgLpIIjxDfKTjY0A==]
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Sources

Handling

Personal protective equipment for handling 3-(3-Methoxyphenyl)-3-methylpyrrolidine

As a Senior Application Scientist, I frequently observe that the handling of substituted pyrrolidines is treated with the same routine complacency as standard organic solvents. This is a critical error.

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe that the handling of substituted pyrrolidines is treated with the same routine complacency as standard organic solvents. This is a critical error. 3-(3-Methoxyphenyl)-3-methylpyrrolidine is a complex secondary amine. While the parent pyrrolidine ring is highly basic and corrosive[1], the addition of the lipophilic 3-methoxyphenyl and 3-methyl groups fundamentally alters its pharmacokinetic and dermal penetration profiles.

This guide provides a self-validating, causality-driven protocol for the safe handling, personal protective equipment (PPE) selection, and disposal of this compound, ensuring laboratory safety and scientific integrity.

Physicochemical Hazard Profile & Causality

To design an effective safety protocol, we must first understand the mechanistic relationship between the molecule's structure and its biological hazards.

Table 1: Physicochemical Properties and Hazard Implications

PropertyValue / CharacteristicHazard Implication (Causality)
Molecular Formula C12H17NO[2]High carbon count significantly increases lipophilicity (LogP) compared to parent pyrrolidines.
Molecular Weight 191.27 g/mol [2]Small molecular weight allows it to rapidly cross biological membranes and the stratum corneum.
Functional Group Secondary AmineHighly basic nitrogen lone pair. Causes rapid saponification of dermal lipids and liquefaction necrosis upon skin contact[1].
Substituents Methoxyphenyl & MethylEnhances lipid solubility, accelerating breakthrough times in standard latex or thin nitrile gloves.

Mechanistic Basis for PPE Selection

Do not rely on standard laboratory PPE. The combination of high basicity and enhanced lipophilicity means that 3-(3-Methoxyphenyl)-3-methylpyrrolidine can rapidly degrade standard barrier materials.

  • Hand Protection (The Double-Glove Mandate):

    • Causality: Lipophilic amines penetrate thin nitrile rapidly. Where the chemical is a preparation of several substances, the resistance of the glove material drops exponentially[3].

    • Protocol: Use heavy-duty, extended-cuff Neoprene or Butyl rubber gloves as the primary (outer) barrier. Wear standard 4-mil nitrile gloves as the secondary (inner) barrier. If handling the hydrochloride salt form (solid), double nitrile is acceptable, but the free-base (oil/liquid) strictly requires Neoprene.

  • Eye and Face Protection:

    • Causality: Pyrrolidine derivatives cause severe, irreversible eye damage (H314)[1]. Vapors can act as lachrymators and cause corneal edema[4].

    • Protocol: Tightly fitting chemical splash goggles combined with an 8-inch minimum face shield. Standard safety glasses with side shields are strictly prohibited[4].

  • Respiratory Protection:

    • Causality: Inhalation of amine vapors or dust (if handling the salt) can cause severe respiratory tract burns, pulmonary edema, and systemic toxicity[5].

    • Protocol: All operations must be conducted in a certified chemical fume hood. If ventilation is compromised, a NIOSH-approved full-face respirator with ABEK (organic vapor/ammonia/amine) cartridges is mandatory.

Operational Handling Protocol: Step-by-Step Workflow

Every step in this workflow is designed to be a self-validating system; the successful completion of step N ensures the safety of step N+1 .

  • Pre-Operation Verification: Ensure the fume hood sash is at the correct operating height. Verify that spill kits (containing weak acid neutralizers) are within arm's reach.

  • PPE Donning & Inspection: Inspect outer Neoprene gloves for micro-punctures using the inflation test prior to use. Wash and dry hands thoroughly before donning[4].

  • Transfer and Weighing (Closed System):

    • Never weigh the free-base liquid on an open analytical balance.

    • Tare a sealed vial. Transfer the compound inside the fume hood using a positive displacement pipette (for viscous liquids) or an anti-static spatula (for solid salts).

    • Seal the vial completely before removing it from the fume hood to re-weigh.

  • Solubilization: Add solvents slowly. The dissolution of basic amines can be highly exothermic.

G Start Pre-Operation: Fume Hood & Spill Kit Check PPE Don PPE: Neoprene/Nitrile, Goggles, Shield Start->PPE Transfer Closed-System Transfer (Inside Fume Hood) PPE->Transfer Spill Spill or Exposure Detected? Transfer->Spill Neutralize Neutralize with Citric Acid & Absorb Spill->Neutralize Yes Decon Decontaminate Surfaces (Water -> 10% Bleach) Spill->Decon No Neutralize->Decon Dispose Hazardous Waste Disposal Protocol Decon->Dispose

Operational workflow for handling lipophilic pyrrolidine derivatives.

Spill Response & Chemical Disposal Plan

Because of its basicity and environmental toxicity, 3-(3-Methoxyphenyl)-3-methylpyrrolidine cannot be disposed of in standard aqueous waste streams[4].

Immediate Spill Response:

  • Evacuate & Isolate: Remove personnel from the immediate area. Ensure all ignition sources are eliminated, as pyrrolidine vapors can be highly flammable[1].

  • Neutralization (Causality): Do not use water initially, as this will spread the lipophilic base. Apply a weak solid acid (e.g., sodium bisulfate or citric acid powder) directly to the spill to protonate the amine. This converts the lipophilic free base into a water-soluble, less volatile, and less corrosive salt.

  • Absorption: Once neutralized, cover with an inert absorbent material (vermiculite or sand). Do not use combustible absorbents like sawdust.

  • Collection: Use non-sparking tools to collect the absorbed material into a highly resistant, sealable polypropylene or glass container[3].

Disposal Plan:

  • Segregation: Store the neutralized waste in a dedicated "Halogenated/Nitrogenous Organic Waste" container. Do not mix with strong oxidizing agents or acids, as amines can react violently.

  • Labeling & Manifesting: Clearly label the container with the CAS number (28707-86-0) and the GHS hazard codes (Corrosive, Toxic).

  • Final Destruction: Transfer to a certified hazardous waste contractor for high-temperature incineration. Discharge into the environment must be strictly avoided[4].

References

  • Chemwatch GHS SDS 1922 - Pyrrolidine. Sdfine. Available at: [Link]

  • [1] SAFETY DATA SHEET - Pyrrolidine. Fisher Scientific. Available at:[Link]

  • [5] Safety Data Sheet: Pyrrolidine. Junsei Chemical Co., Ltd. Available at: [Link]

Sources

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